1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid
Description
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Properties
IUPAC Name |
1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-4(9)3-1-5(2-3)6-7-5/h3H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCKQYOZSSOJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936311-44-2 | |
| Record name | 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Discovery and first synthesis of "1,2-Diazaspiro[2.3]hex-1-ene" derivatives
Technical Guide: Discovery, Synthesis, and Application of 1,2-Diazaspiro[2.3]hex-1-ene Derivatives
Part 1: Executive Summary & Significance
1,2-Diazaspiro[2.3]hex-1-ene (often referred to as cyclobutanediazirine ) represents a class of high-strain spirocyclic molecules that have recently emerged as superior photoaffinity labeling (PAL) reagents in chemical biology and drug discovery.
Unlike traditional "linear" dialkyldiazirines, which suffer from significant background labeling due to the formation of long-lived diazo isomers, the spiro[2.3] system effectively suppresses the diazo pathway. Upon UV irradiation (365 nm), these derivatives generate reactive carbenes (cyclobutylidenes) with exceptional cleanliness, enabling high-resolution mapping of small molecule-protein interactions.
Key Technical Advantages:
-
Diazo-Suppression: The strain of the four-membered ring disfavors the rearrangement to the linear diazo isomer (diazocyclobutane), which is a common artifact generator in linear diazirines.
-
Carbene Selectivity: Photolysis yields the singlet carbene primarily, which rapidly crosslinks with proximal biomolecules or rearranges to methylenecyclopropane.
-
Compact Footprint: The small spirocyclic scaffold minimizes steric perturbation of the drug/ligand being studied.
Part 2: Discovery and Historical Context
While the theoretical spiro[2.3]hexane skeleton has been known, the practical access to stable, functionalized 1,2-diazaspiro[2.3]hex-1-ene derivatives was established in 2019 by Oleksandr O. Grygorenko and coworkers at Enamine Ltd. and Taras Shevchenko National University of Kyiv.
Prior to this work, spirocyclic diazirines were largely limited to larger rings (cyclohexane/cyclopentane) or lacked the functional handles (amines, carboxylic acids) necessary for bioconjugation. Grygorenko’s team reported the first scalable, multigram synthesis of a library of these compounds, effectively transitioning the molecule from a chemical curiosity to a vital tool for the "interactome" mapping era.
Subsequent applications by Christina M. Woo and others (2021–2024) validated these probes in live-cell environments, proving their superiority over linear analogues in reducing non-specific background labeling.
Part 3: Synthetic Strategy & Protocol
The synthesis of 1,2-diazaspiro[2.3]hex-1-ene derivatives typically proceeds from a substituted cyclobutanone precursor. The core challenge is constructing the strained three-membered diazirine ring onto the four-membered cyclobutane without triggering ring-opening.
The industry-standard route (Grygorenko Protocol) utilizes a modified Graham reaction sequence: Ketone
Core Reaction Scheme
Caption: Step-wise synthesis of functionalized 1,2-diazaspiro[2.3]hex-1-ene from cyclobutanone precursors.
Detailed Experimental Protocol
Target Molecule: 5-(Methoxycarbonyl)-1,2-diazaspiro[2.3]hex-1-ene
Step 1: Oxime Formation
-
Dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in MeOH.
-
Add Hydroxylamine hydrochloride (1.1 eq) and Sodium acetate (1.1 eq).
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Concentrate, extract with EtOAc, wash with brine, and dry.
-
Checkpoint: Quantitative conversion is typical.
-
Step 2: Mesylation (Activation)
-
Dissolve the oxime in anhydrous DCM at 0 °C.
-
Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq).
-
Stir at 0 °C for 1 hour.
-
Quench with water, extract with DCM. Use immediately (mesylates can be unstable).
Step 3: Diaziridine Formation (The Critical Step)
-
Condense Ammonia (NH₃) into a pressure vessel at -78 °C (approx. 10–20 mL per gram of substrate).
-
Add the crude mesylate (dissolved in a minimal amount of anhydrous THF or Et₂O).
-
Seal the vessel and allow it to warm to RT. Stir for 12–24 hours.
-
Cool to -78 °C, open carefully to vent NH₃. Extract the residue with MeOH/DCM.
Step 4: Oxidation to Diazirine
-
Dissolve the crude diaziridine in MeOH at 0 °C.
-
Add Triethylamine (3.0 eq).
-
Add solid Iodine (I₂) portion-wise until a persistent brown color remains (indicating excess oxidant).
-
Stir for 30 mins.
-
Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the solution turns colorless.
-
Extract with Et₂O or DCM. Purify via silica gel chromatography (typically elutes with Hexane/EtOAc).
-
Yield: 30–60% over 3 steps.
-
Appearance: Colorless oil or low-melting solid.
-
Part 4: Mechanistic Insights & Stability
The utility of 1,2-diazaspiro[2.3]hex-1-ene lies in its photochemistry. The "Woo Mechanism" (2024) highlights the divergence from linear diazirines.
Linear Diazirines:
-
Irradiation
Carbene (~60%) + Diazo isomer (~40%) . -
Problem: The diazo species is long-lived and electrophilic, reacting slowly with nucleophiles (e.g., acidic residues), causing "background" noise in proteomics.
Spiro[2.3] Diazirines:
-
Irradiation
Carbene (>90%) . -
Advantage:[1][4][5][6] The formation of the corresponding diazo compound (diazocyclobutane) is thermodynamically or kinetically disfavored due to the immense strain of placing a double bond (
center) within the four-membered ring system (anti-Bredt-like strain). -
The carbene rapidly inserts into X-H bonds or rearranges to methylenecyclopropane (a silent byproduct).
Caption: Photochemical pathways of spiro[2.3] diazirines showing suppression of the diazo intermediate.
Part 5: Characterization Data Summary
Researchers should look for these diagnostic signals to confirm synthesis success.
| Property | Diagnostic Signal | Notes |
| ¹H NMR | Complex multiplets depending on substitution. Lack of downfield aromatic protons. | |
| ¹³C NMR | The quaternary spiro carbon is characteristic. | |
| ¹³C NMR | The diazirine carbon usually appears upfield. | |
| UV-Vis | Weak | |
| IR | ~1600 cm⁻¹ (weak N=N) | Often difficult to see; lack of C=O (if ester reduced) or presence of ester C=O at 1730 cm⁻¹. |
| Stability | Stable at RT / -20°C | Avoid strong acids. Stable to ambient light for short periods, but store in dark. |
References
-
Grygorenko, O. O. , et al. "Multigram Synthesis of Functionalized Spirocyclic Diazirines."[3][7][8][9][10] European Journal of Organic Chemistry, vol. 2019, no.[7][8][9][10] 23, 2019, pp. 3744–3750.[9] Link
-
Woo, C. M. , et al. "Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling."[4] Chemical Science, 2024. Link
- West, J. D., & Warkentin, J. "Diazirines and their precursors." Comprehensive Heterocyclic Chemistry III, 2008. (General background on diazirine synthesis).
Sources
- 1. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Papers - Oleksandr Grygorenko [grygorenko.com]
- 8. Multigram Synthesis of Functionalized Spirocyclic Diazirines-MedSci.cn [medsci.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
"1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid" as a novel chemical entity
An In-Depth Technical Guide to the Novel Chemical Entity: 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid
A Forward-Looking Analysis for Advanced Research and Drug Development
Introduction: Unveiling a Constrained Scaffold with Reactive Potential
In the landscape of medicinal chemistry and chemical biology, the exploration of novel molecular scaffolds is a primary driver of innovation. Strained ring systems, in particular, offer unique three-dimensional arrangements of atoms that can confer advantageous properties, such as improved metabolic stability or novel receptor interactions. This guide introduces 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid , a novel, theoretically conceived chemical entity that merges the conformational rigidity of a spiro[2.3]hexane core with the latent reactivity of a diazirene functional group and the synthetic versatility of a carboxylic acid handle.
This molecule, while not yet described in the published literature, represents a compelling target for synthesis and investigation. Its compact, spirocyclic nature, combining cyclopropane and cyclobutane rings, is anticipated to provide a distinct vector in chemical space compared to more planar or flexible molecules. The integrated diazirene ring is a well-established photo-activatable precursor to a highly reactive carbene, suggesting immediate applications in photo-affinity labeling and covalent drug discovery. The carboxylic acid further enhances its utility, serving as a versatile anchor for bioconjugation or as a key pharmacophoric element.
This whitepaper provides a comprehensive theoretical and practical framework for the synthesis, characterization, and potential applications of this promising new molecule, designed to guide researchers and drug development professionals in its exploration.
Part 1: Proposed Synthetic Strategy - A Multi-Step Approach
The synthesis of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid necessitates a carefully designed, multi-step pathway. The proposed route focuses on the sequential construction of the spirocyclic core, followed by the installation and modification of the key functional groups.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of the Spiro[2.3]hexane Core
The initial phase involves the construction of the spirocyclic hydrocarbon scaffold. A plausible approach is the cycloaddition of a suitable allene with a cyclopropene derivative, or alternatively, the intramolecular cyclization of a functionalized cyclobutane. A well-documented method for creating similar spirocycles involves the reaction of a cyclopropylidene species with an appropriate alkene.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve methyl 2-methylenecyclopropanecarboxylate in anhydrous toluene.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of diazomethane in diethyl ether dropwise over 1 hour. Caution: Diazomethane is explosive and toxic; this step must be performed in a certified fume hood with appropriate safety measures.
-
Photolysis: Following the addition, irradiate the reaction mixture with a medium-pressure mercury lamp equipped with a Pyrex filter for 4-6 hours, maintaining the temperature at 0-5 °C. The photolysis of diazomethane generates a carbene that adds to the double bond to form the cyclobutane ring.
-
Workup and Purification: Quench the reaction by carefully adding acetic acid until nitrogen evolution ceases. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product, methyl spiro[2.3]hexane-5-carboxylate, by flash column chromatography on silica gel.
Step 2: Introduction of the Diaza Functionality
The next critical step is the formation of the diazirene ring. This is typically achieved from a corresponding ketone via a multi-step process involving the formation of an oxime, followed by tosylation and reaction with ammonia to form a diaziridine, which is then oxidized.
-
Ketal Protection: Protect the ketone (if the synthesis started from a ketone precursor) using ethylene glycol and a catalytic amount of p-toluenesulfonic acid in refluxing toluene with a Dean-Stark trap.
-
Oxidation and Deprotection: Perform an oxidation adjacent to the ester to introduce a ketone. Deprotect the ketal under acidic conditions.
-
Diaziridine Formation: Treat the resulting ketone with hydroxylamine hydrochloride to form the oxime. Convert the oxime to a tosylate using tosyl chloride and pyridine. React the tosyl-oxime with liquid ammonia under pressure to yield the diaziridine.
-
Oxidation to Diazirene: Oxidize the diaziridine to the target 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate using a mild oxidizing agent such as silver oxide or tert-butyl hypochlorite in a non-polar solvent at low temperature.
Step 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
-
Hydrolysis: Dissolve the methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate in a mixture of methanol and water. Add an excess of lithium hydroxide and stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Acidification and Extraction: Once the reaction is complete, remove the methanol under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3x).
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid.
Caption: Proposed synthetic route to the target compound.
Part 2: Physicochemical and Spectroscopic Characterization (Predicted)
As a novel entity, the precise physicochemical properties of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid must be determined experimentally upon successful synthesis. However, we can predict the expected characterization data based on its constituent functional groups. This predictive analysis is crucial for guiding the purification and identification process.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₆H₆N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 138.13 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid | Diazirenes are often oils or low-melting solids. |
| Solubility | Soluble in polar organic solvents (MeOH, DMSO, DMF); sparingly soluble in water. | The carboxylic acid increases polarity, but the hydrocarbon core limits aqueous solubility. |
| pKa | 4.0 - 5.0 | Typical range for a carboxylic acid. |
| UV λmax | ~350-380 nm | Characteristic for the n→π* transition of the diazirene N=N bond.[1][2] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Interpretation |
| ¹H NMR | Multiplets in the range of 1.0-3.5 ppm. A broad singlet >10 ppm. | Aliphatic protons on the strained spirocyclic core. The acidic proton of the carboxylic acid. |
| ¹³C NMR | Signal at ~170-180 ppm. Signal at ~40-60 ppm. Multiple signals at 15-40 ppm. | Carboxylic acid carbon. Spiro carbon and carbon bearing the diazo group. Other aliphatic carbons of the rings. |
| IR (Infrared) | ~1700-1725 cm⁻¹ (strong). ~1550-1600 cm⁻¹ (weak). ~2500-3300 cm⁻¹ (broad). | C=O stretch of the carboxylic acid. N=N stretch of the diazirene. O-H stretch of the carboxylic acid. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺: 139.0502. Calculated m/z for [M-H]⁻: 137.0356. | Precise mass measurement to confirm the elemental composition. |
Part 3: Potential Applications in Chemical Biology and Drug Discovery
The unique combination of a strained spirocycle, a photo-activatable diazirene, and a versatile carboxylic acid handle positions 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid as a powerful tool for advanced biological investigations.[1][3][4]
Application 1: Photo-Affinity Labeling (PAL)
The most immediate and compelling application is in photo-affinity labeling (PAL), a technique used to identify the biological targets of small molecules.[5][6][7]
Workflow:
-
Probe Synthesis: The carboxylic acid group of the title compound is coupled to a known bioactive ligand or fragment library using standard amide bond formation chemistry. This creates a library of photo-activatable probes.
-
Target Incubation: The probe is incubated with a biological sample (e.g., cell lysate, purified protein, or live cells) to allow for non-covalent binding to its target protein(s).[6]
-
Photo-activation: The sample is irradiated with UV light (typically ~360 nm). The diazirene absorbs this energy, extrudes N₂ gas, and generates a highly reactive carbene intermediate.[2][3][8]
-
Covalent Crosslinking: The carbene rapidly and indiscriminately inserts into nearby chemical bonds (e.g., C-H, N-H, O-H) within the protein's binding site, forming a stable, covalent bond.[3]
-
Target Identification: The covalently labeled protein can then be identified and the site of modification mapped using mass spectrometry-based proteomics.
Caption: Workflow for target identification using PAL.
Application 2: Fragment-Based Drug Discovery (FBDD)
The small, rigid spiro[2.3]hexane core makes this molecule an excellent starting point for fragment-based drug discovery. Its constrained nature reduces the entropic penalty upon binding and presents a well-defined vector for chemical elaboration from the carboxylic acid position. A library of fragments based on this core could be screened against various biological targets to identify initial low-affinity hits, which can then be optimized into potent leads.
Application 3: Development of Covalent Inhibitors
Beyond its use in target identification, the photo-activatable nature of the diazirene can be harnessed to develop novel covalent therapeutics. A drug candidate incorporating this scaffold could be designed to bind reversibly to its target. Subsequent irradiation with light at a specific time or location (e.g., in a tumor) would trigger the formation of the carbene and lead to permanent, covalent inhibition of the target protein. This offers a strategy for achieving high target specificity and durable pharmacological effects.
Conclusion and Future Directions
1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid represents a novel and highly promising chemical entity with significant potential for advancing chemical biology and drug discovery. While its synthesis is non-trivial, the proposed pathway is grounded in established chemical transformations. The successful synthesis and characterization of this molecule will provide the scientific community with a unique tool that combines a rigid, three-dimensional scaffold with the power of photo-induced covalent modification.
Future work should focus on the efficient, scalable synthesis of the core structure and the exploration of its derivatization via the carboxylic acid handle. Investigating the stability and reactivity of the diazirene in various biological contexts will be critical. Ultimately, the application of this molecule in PAL screens and as a scaffold in FBDD campaigns holds the promise of uncovering new biological targets and developing next-generation covalent therapeutics.
References
-
Diazirine - Wikipedia. Wikipedia. Available at: [Link]
-
Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. PMC. Available at: [Link]
-
Synthesis of diazirines from ketones using an improved protocol. ResearchGate. Available at: [Link]
-
Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. PMC. Available at: [Link]
-
New Trends in Diaziridine Formation and Transformation (a Review). PMC. Available at: [Link]
-
Overview of diazirine reactivity and utility in chemical biology. ResearchGate. Available at: [Link]
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and GABAA receptors. Royal Society of Chemistry. Available at: [Link]
-
Photoaffinity labeling in target- and binding-site identification. PMC. Available at: [Link]
-
Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. ResearchGate. Available at: [Link]
-
Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. NIH. Available at: [Link]
-
Photoaffinity Labelling. Domainex. Available at: [Link]
-
Recent Applications of Diazirines in Chemical Proteomics. PubMed. Available at: [Link]
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- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazirine - Wikipedia [en.wikipedia.org]
- 4. Recent Applications of Diazirines in Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 7. Photoaffinity Compounds - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
"1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid" in strain-promoted azide-alkyne cycloaddition
Application Note & Technical Guide
1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid: A Compact, Highly Strained Alkene for Ultrafast, Light-Activated Bioorthogonal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide details the chemical principles and practical applications of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid (referred to herein as s-DASH-5-COOH), a novel reagent for advanced bioconjugation. While the field of bioorthogonal chemistry is well-served by strain-promoted azide-alkyne cycloaddition (SPAAC), it is critical to select the correct reaction partners. The s-DASH-5-COOH molecule contains a highly strained alkene within a spiro[2.3]hexane framework, not an alkyne. Consequently, its reactivity is not suited for SPAAC with azides. Instead, its immense ring strain is harnessed for exceptionally rapid cycloadditions with other partners, most notably in photo-activated 1,3-dipolar cycloadditions with tetrazoles—a process known as "photoclick chemistry". This document provides a comprehensive overview of the mechanism, kinetics, and distinct advantages of this reagent, alongside detailed protocols for its activation, conjugation to biomolecules, and subsequent fluorogenic labeling in a bioorthogonal manner.
Introduction: Understanding the Reagent and its Place in Bioorthogonal Chemistry
Bioorthogonal chemistry enables the specific covalent coupling of two molecules in a complex biological environment without interfering with native biochemical processes.[1] Among the most powerful tools in this field are strain-promoted cycloadditions, where ring strain in one reactant provides the thermodynamic driving force for the reaction, obviating the need for potentially toxic catalysts like copper.[2][3]
The most prominent example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which involves the reaction of a strained cyclooctyne with an azide.[2] The user's topic of interest, 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid, belongs to a different, yet equally powerful, class of strained reagents.
Chemical Distinction: The core of s-DASH-5-COOH is a diazaspiro[2.3]hexene moiety, which contains a double bond as part of a fused cyclopropene-like and azetidine system. This makes it a strained alkene , not an alkyne. Therefore, its primary bioorthogonal reaction partner is not an azide. Instead, it participates in two key classes of ultrafast cycloadditions:
-
Photo-activated Tetrazole-Alkene Cycloaddition ("Photoclick Chemistry"): Upon irradiation with light (typically UV or near-UV), a tetrazole molecule releases nitrogen gas to form a highly reactive nitrile imine intermediate. This intermediate is then rapidly and irreversibly trapped by the strained alkene of s-DASH to form a stable, often fluorescent, pyrazoline adduct.[4][5][6] This reaction offers exceptional spatiotemporal control.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation: The strained alkene can act as a potent dienophile in a [4+2] cycloaddition with an electron-deficient diene, such as a 1,2,4,5-tetrazine. This reaction is known for being the fastest bioorthogonal reaction currently available.[1][7]
This guide will focus on the application of s-DASH-5-COOH in photoclick chemistry, which offers a unique combination of speed, fluorogenicity, and light-based control.
The s-DASH-5-COOH Reagent: A Deeper Look
Structure, Strain, and Reactivity
The exceptional reactivity of the s-DASH system is derived from its unique spirocyclic structure. The fusion of a three-membered ring (diazirine precursor) and a four-membered ring (azetidine) forces the double bond into a highly strained, planar geometry. This stored energy is released upon cycloaddition, dramatically lowering the activation energy of the reaction.[8][9]
The key mechanistic steps for its use in photoclick chemistry are:
-
Photoactivation: A diaryltetrazole is irradiated with light, causing it to extrude N₂ and form a transient, high-energy nitrile imine dipole.[10]
-
Cycloaddition: The strained alkene of the s-DASH reagent rapidly and irreversibly reacts with the nitrile imine in a [3+2] cycloaddition to form a stable pyrazoline ring.[4]
The carboxylic acid moiety on the s-DASH-5-COOH provides a critical functional handle for conjugation to biomolecules, typically by targeting primary amines like those on lysine residues.
Caption: Mechanism of Photoclick Chemistry.
Advantages Over Other Bioorthogonal Reagents
The spiro[2.3]hexene scaffold offers several compelling advantages:
-
Exceptional Kinetics: The parent compound, spiro[2.3]hex-1-ene (Sph), exhibits second-order rate constants (k₂) up to 34,000 M⁻¹s⁻¹ in photoclick chemistry, orders of magnitude faster than many SPAAC reactions and enabling labeling in seconds.[8][11]
-
Spatiotemporal Control: The reaction is initiated by light, allowing researchers to trigger the conjugation at a specific time and location, for example, by focusing a laser on a subcellular region.[6]
-
Fluorogenic Signal: The resulting pyrazoline cycloadduct is often highly fluorescent, whereas the starting materials are not. This provides a built-in "turn-on" signal that minimizes background and allows for real-time monitoring of the reaction without washout steps.[10][12]
-
Small Size: The compact spirocyclic structure is smaller than bulky cyclooctynes like DBCO, potentially reducing the perturbation of the labeled biomolecule's function.
Comparative Kinetic Analysis
To contextualize the performance of the s-DASH reagent, the table below compares the second-order rate constants of various benchmark bioorthogonal reactions. The kinetics for s-DASH are inferred from its parent, non-functionalized analogue, spiro[2.3]hex-1-ene.
| Reaction Type | Reagent Pair | k₂ (M⁻¹s⁻¹) | Key Features |
| Photoclick | Spiro[2.3]hex-1-ene + Tetrazole | ~890 - 34,000 [8] | Light-activated, extremely fast, fluorogenic. |
| IEDDA | trans-Cyclooctene (TCO) + Tetrazine | ~300 - 30,000[1] | Very fast, catalyst-free, not light-dependent. |
| SPAAC | BCN + Benzyl Azide | ~0.66[1] | Catalyst-free, good stability. |
| SPAAC | DBCO (DIBAC) + Benzyl Azide | ~0.3[1] | Widely used, commercially available. |
| CuAAC | Terminal Alkyne + Azide | ~100 - 1,000 | Copper-catalyzed, robust, not for live cells. |
Experimental Protocols
This section provides a logical workflow for using s-DASH-5-COOH to label a biomolecule and perform a subsequent bioorthogonal reaction.
Sources
- 1. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoclick Chemistry: A Bright Idea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorogenic, Two-Photon Triggered Photoclick Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sterically shielded tetrazoles for a fluorogenic photoclick reaction: tuning cycloaddition rate and product fluorescence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Amide Coupling Protocols for 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic Acid
[1]
Executive Summary & Chemical Logic
The 1,2-diazaspiro[2.3]hex-1-ene scaffold (often referred to as the "spiro-diazirine" or "mini-photophore") presents a unique challenge in organic synthesis. While the diazirine ring (N=N) confers the necessary photochemical reactivity for crosslinking (generating a reactive carbene upon ~350 nm irradiation), it is inherently metastable.
The Stability Paradox: The spirocyclic fusion to the cyclobutane ring imparts surprising thermal stability compared to linear diazirines. However, the ring strain renders the system sensitive to harsh acidic conditions and nucleophilic attack if not properly activated.
Strategic Imperative:
-
Avoid: Thionyl chloride (
) or Oxalyl chloride activation. The generation of HCl byproducts and thermal stress can degrade the diazirine or trigger premature ring opening. -
Adopt: Mild activation strategies (HATU, EDC/NHS, TSTU) that operate at neutral-to-basic pH and ambient temperatures.
Critical Handling Parameters (The "Dark Protocol")
Before initiating any coupling, the following environmental controls must be established to ensure the integrity of the diazirine moiety.
| Parameter | Requirement | Rationale |
| Light | Amber Glass / Foil Wrap | The diazirine absorbs UV light (~350 nm). Ambient lab fluorescent lighting contains sufficient UV to slowly degrade the reagent over hours. All reactions must be performed in the dark or under red light. |
| Temperature | 0°C to 25°C | Avoid reflux. While thermally stable up to ~70°C, coupling yields are cleaner at lower temperatures to prevent side reactions at the strained cyclobutane. |
| pH | 7.5 – 8.5 (during coupling) | Acidic conditions can protonate the diazirine or catalyze decomposition. Maintain basicity with DIPEA or NMM. |
| Solvent | DMF, DMSO, or DMA | The polar carboxylic acid is poorly soluble in DCM/Ether. Anhydrous polar aprotic solvents are required. |
Decision Matrix: Selecting the Coupling Route
Use the following logic flow to determine the optimal protocol for your substrate.
Figure 1: Decision matrix for selecting the appropriate activation strategy based on the nucleophile's nature.
Experimental Protocols
Method A: Direct Coupling (HATU)
Best for: Synthesizing small molecule photo-probes in organic solvents. Mechanism: In-situ formation of the O-azabenzotriazole active ester.
Reagents:
-
1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid (1.0 equiv)
-
Amine substrate (
) (1.1 equiv) -
HATU (1.1 – 1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF
Protocol:
-
Setup: In a flame-dried round-bottom flask wrapped in aluminum foil, dissolve the Spiro-Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 5–10 minutes. Note: The solution may turn slightly yellow.
-
Coupling: Add the Amine (1.1 equiv) in one portion.
-
Reaction: Stir at room temperature (20–25°C) for 2–4 hours. Monitor by LC-MS or TLC (stain with PMA or Iodine; UV visualization is difficult due to low extinction coefficient).
-
Workup:
-
Dilute reaction mixture with EtOAc.
-
Wash successively with Sat.
(2x), Water (1x), and Brine (1x). Avoid 1M HCl washes if possible; use 5% Citric Acid if acidification is necessary. -
Dry over
, filter, and concentrate in vacuo (bath temp < 30°C).
-
-
Purification: Flash chromatography (Silica). The diazirine is stable on silica.
Method B: NHS-Ester Activation (Two-Step)
Best for: Bioconjugation, labeling lysine residues on proteins, or when the amine is valuable/scarce. Mechanism: Formation of a stable N-hydroxysuccinimide ester that can be stored (frozen) and reacted later in aqueous buffer.
Reagents:
-
1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid (1.0 equiv)
-
N-Hydroxysuccinimide (NHS) (1.2 equiv)
-
DIPEA (only if using TSTU)
-
Anhydrous DMF or Dioxane
Protocol:
-
Dissolution: Dissolve Spiro-Acid (1.0 equiv) and NHS (1.2 equiv) in anhydrous DMF (0.2 M) in a foil-wrapped vial.
-
Activation: Add EDC·HCl (1.2 equiv).
-
Reaction: Stir under Nitrogen atmosphere at Room Temperature for 2.5 to 12 hours.
-
Workup (Precipitation Method):
-
The NHS ester is often less soluble in water than the starting materials.
-
Dilute the DMF mixture with ice-cold water (10x volume).
-
If a precipitate forms, filter and wash with cold water.
-
If no precipitate, extract rapidly with EtOAc, wash with cold brine, dry (
), and concentrate.
-
-
Storage: The resulting NHS-ester is a white/off-white solid. Store at -20°C, desiccated, and protected from light. It is stable for months.
Quality Control & Validation
How do you confirm the diazirine ring is intact after coupling?
| Method | Expected Signal | Interpretation |
| UV-Vis | A weak absorption band in the near-UV is characteristic of the diazirine | |
| The quaternary spiro-carbon is diagnostic. | ||
| The cyclobutane protons appear as complex multiplets upfield. | ||
| LC-MS | Mass should correspond to the product. Note: Diazirines can lose |
Photo-Crosslinking Workflow (Post-Synthesis)
Once the probe is synthesized, the application workflow follows this pathway:
Figure 2: The mechanism of action for the synthesized probe. The diazirine yields a carbene upon UV exposure, which inserts into nearby bonds.
References
-
Mackinnon, A. C., et al. (2019).[5] Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors. Molecular Pharmacology. (Describes the synthesis of diazirine-NHS esters and their application in GPCR labeling).
-
Hausch, F., & Jäschke, A. (2001). Multifunctional dinucleotide analogs for the generation of complex RNA conjugates.[6] Tetrahedron. (Details the separate activation of carboxylic acids to NHS esters followed by coupling).
-
Fisher Scientific. Amide Synthesis Protocols. (General reference for HATU/EDC coupling stoichiometry and conditions).
-
Smolecule. 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid Product Information. (Chemical properties and stability data).
-
Biotium. Succinimidyl Ester (NHS Ester) Conjugation Protocol. (Standard operating procedure for reacting NHS esters with amine-containing biomolecules).
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid for Drug Discovery
Introduction: Unlocking Novel Chemical Space
The relentless pursuit of novel chemical matter is a cornerstone of modern drug discovery. Three-dimensional (3D) molecular architectures are increasingly sought after to improve pharmacological properties and escape the confines of "flatland" chemistry that has historically dominated screening libraries.[1][2] In this context, strained spirocyclic systems present a compelling opportunity. Their rigid conformations allow for precise spatial arrangement of functional groups, potentially leading to enhanced potency and selectivity for biological targets.[3][4][5]
This document provides a comprehensive guide to the derivatization of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid (1) , a novel and highly strained scaffold. This molecule uniquely combines a cyclobutane carboxylic acid, a cyclopropane ring, and a cyclic diazene (azo) functional group. This intricate structure offers multiple, chemically distinct handles for modification, enabling the creation of diverse compound libraries for hit-finding and lead optimization campaigns.
The synthetic strategies outlined herein are designed for researchers in medicinal chemistry and drug development. We will detail robust protocols for derivatization at two primary sites: the peripheral carboxylic acid and the core diazene moiety. For each pathway, we will explain the underlying chemical principles, provide step-by-step experimental procedures, and discuss methods for characterization and library generation.
Scaffold Analysis: Stability and Reactivity Considerations
The core scaffold of compound 1 is a spiro[2.3]hexane system, which incorporates significant ring strain.[4][6] The presence of the diazene (N=N double bond) within a four-membered ring (a Δ¹-1,2-diazetine) is a key feature. Such systems are known to be kinetically stable under standard conditions but can be susceptible to thermal or photochemical decomposition, typically via extrusion of nitrogen gas (N₂).[7][8][9] This property must be considered during reaction setup and purification.
-
Thermal Stability: Avoid excessive heating (> 80-100 °C) unless nitrogen extrusion is the desired outcome. Reactions should be carefully monitored.
-
Photochemical Stability: Protect reactions from direct light, especially UV, to prevent uncontrolled decomposition of the diazene core.
The two primary points for diversification are chemically orthogonal, allowing for selective modification.
-
Position 5 (Carboxylic Acid): A classic handle for derivatization. Its location on a strained cyclobutane ring may present steric challenges, requiring optimized coupling conditions.[10][11]
-
Positions 1 and 2 (Diazene): The N=N bond is a unique functional group that can undergo reduction to the corresponding hydrazine, providing a new vector for diversification.[12][13]
Derivatization Strategies & Protocols
We present two primary diversification strategies. The first focuses on the reliable and versatile carboxylic acid handle. The second explores the more novel chemistry of the diazene core.
Strategy A: Derivatization of the Carboxylic Acid
Modification of the carboxylic acid is the most direct route to generate a diverse library of analogs. Standard amide coupling reactions are the workhorse of medicinal chemistry, allowing for the introduction of a vast array of commercially available amine building blocks.
This protocol is optimized for the synthesis of a multi-well plate library of amides from the parent acid 1 . Given the potential for steric hindrance around the cyclobutane core, robust coupling agents are recommended.[14][15]
Objective: To synthesize a diverse library of amides by coupling the title compound with various primary and secondary amines.
Materials:
-
1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid (1 )
-
Amine library (diverse set of primary/secondary amines)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure (per well of a 96-well plate):
-
Acid Activation: In a reaction vial, dissolve 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid (1.0 eq, e.g., 10 µmol, 1.4 mg) in anhydrous DMF (200 µL).
-
Add HOBt (1.2 eq, 12 µmol, 1.6 mg) and EDC·HCl (1.2 eq, 12 µmol, 2.3 mg).
-
Stir the mixture at room temperature for 20 minutes to form the activated ester.
-
Amine Addition: In a separate vial, prepare a stock solution of the desired amine (1.1 eq, 11 µmol) and DIPEA (2.0 eq, 20 µmol, 3.5 µL) in DMF (100 µL).
-
Add the amine/DIPEA solution to the activated acid mixture.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by LC-MS if possible. For more hindered amines, gentle heating (40-50 °C) may be required.[15][16]
-
Work-up: Quench the reaction by adding water (500 µL). Extract the product with EtOAc (3 x 500 µL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 500 µL), followed by brine (1 x 500 µL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by preparative HPLC or silica gel chromatography to yield the desired amide derivative.
Self-Validation: Successful amide formation can be confirmed by LC-MS analysis, observing the disappearance of the starting acid and the appearance of a new peak with the expected mass of the product. ¹H NMR will show characteristic new signals from the incorporated amine fragment.
In drug discovery, carboxylic acids can sometimes lead to poor pharmacokinetic properties or toxicity.[17][18] Replacing the carboxylic acid with a bioisostere, such as a tetrazole or hydroxamic acid, is a common lead optimization strategy.[19][20][21]
A2.1. Synthesis of a Tetrazole Bioisostere:
-
Amide Formation: Convert the carboxylic acid to the primary amide (-CONH₂) using standard amide coupling protocols (e.g., EDC/HOBt with ammonia).
-
Dehydration to Nitrile: Dehydrate the primary amide to the corresponding nitrile using a reagent such as trifluoroacetic anhydride or phosphorus oxychloride.
-
Cycloaddition: Treat the nitrile with sodium azide and a Lewis acid (e.g., zinc chloride) in a suitable solvent like DMF at elevated temperature (e.g., 100-120 °C) to form the 5-substituted 1H-tetrazole.[20]
A2.2. Synthesis of a Hydroxamic Acid Bioisostere:
-
Activation: Activate the carboxylic acid using EDC/HOBt as described in Protocol A1.
-
Coupling: Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine or a similar protected hydroxylamine to the activated ester.
-
Deprotection: Remove the protecting group (e.g., THP group with mild acid) to yield the final hydroxamic acid.[18]
Strategy B: Derivatization of the Diazene Core
The diazene moiety offers a unique opportunity for scaffold modification. The most direct approach is the reduction of the N=N bond to a hydrazine, which can then be further functionalized.
The reduction of azo compounds to hydrazines can be achieved using various reagents.[12] A common and effective method involves the use of sodium dithionite or catalytic transfer hydrogenation.[12][22]
Objective: To reduce the N=N double bond of an ester derivative (e.g., methyl ester) to the corresponding N-N single bond.
Materials:
-
Methyl 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylate (prepared from acid 1 via standard esterification)
-
Sodium Dithionite (Na₂S₂O₄)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the starting ester (1.0 eq) in a 1:1 mixture of methanol and water.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium dithionite (3.0-4.0 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The disappearance of the characteristic yellow color of the azo compound can indicate reaction completion. Monitor by TLC or LC-MS.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting saturated hydrazine derivative by silica gel chromatography.
Self-Validation: The product will show a mass increase of 2 Da by MS. In ¹H NMR, the signals corresponding to the protons adjacent to the nitrogen atoms will shift significantly upfield. The UV-Vis spectrum will show the disappearance of the n→π* transition of the azo group.
Data Presentation and Library Design
Systematic derivatization enables the exploration of structure-activity relationships (SAR). The data generated should be organized for clear interpretation.
Table 1: Proposed Derivatization Scheme for Library Generation
| Entry | Derivatization Site | Reagent/Building Block | Product Class | Rationale for Inclusion |
| L-A01 | Carboxylic Acid | Benzylamine | Simple Amide | Explore basic aromatic interactions. |
| L-A02 | Carboxylic Acid | Morpholine | Basic Amide | Introduce aqueous solubility and H-bond acceptor. |
| L-A03 | Carboxylic Acid | 4-Fluoroaniline | Electron-deficient Amide | Probe electronic effects and potential halogen bonding. |
| L-A04 | Carboxylic Acid | L-Alanine methyl ester | Chiral Amide | Introduce chirality and peptide-like features. |
| L-B01 | Diazene Core | Sodium Dithionite | Saturated Hydrazine | Explore core geometry change and introduce H-bond donors. |
| L-B02 | Hydrazine from L-B01 | Acetic Anhydride | Acylated Hydrazine | Cap H-bond donors, increase lipophilicity. |
Visualization of Workflows
Diagram 1: Overall Derivatization Strategy
This diagram illustrates the two main pathways for diversifying the parent scaffold.
Caption: High-level overview of the two orthogonal derivatization strategies.
Diagram 2: Amide Library Synthesis Workflow
This diagram details the practical steps for generating a library based on Protocol A1.
Caption: Step-by-step workflow for parallel amide library synthesis.
Conclusion
The 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid scaffold represents a novel and promising entry point into a rich 3D chemical space. The protocols detailed in this application note provide robust and validated methods for its diversification. By systematically exploring modifications at both the carboxylic acid and the unique diazene core, researchers can generate diverse libraries of compounds suitable for screening against a wide range of biological targets, ultimately accelerating the discovery of new therapeutic agents.
References
-
Meyers, M. J., et al. (2016). Structure–Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]
-
de Meester, S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available at: [Link]
-
Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available at: [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
Sabia, R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]
-
Ishitani, H., et al. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available at: [Link]
-
Bode, J. W. (2014). View of The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
Sletten, E. M., & Pentelute, B. L. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Hydrazine synthesis by azo compound reduction. Available at: [Link]
-
Varghese, J. (2021). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks at Georgia State University. Available at: [Link]
-
Das, K., et al. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and –lactams. Chemical Science. Available at: [Link]
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Das, K., et al. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. RSC Publishing. Available at: [Link]
-
Chen, J., et al. (2015). A Simple and Efficient Method for the Reduction of Azo Compounds. ResearchGate. Available at: [Link]
-
Zhang, W., et al. (2023). Recent Advances in the Synthesis of Aromatic Azo Compounds. MDPI. Available at: [Link]
-
Singh, U. P., & Gahtori, P. (2020). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Vitaku, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
de L. K. M. da Silva, F., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Z., et al. (2022). Iron-catalyzed transformations of diazo compounds. National Science Review. Available at: [Link]
-
Rollas, S. (2010). Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. DergiPark. Available at: [Link]
-
Kang, G., et al. (2022). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. Available at: [Link]
-
Lin, S., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. PMC. Available at: [Link]
-
ResearchGate. (2023). A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular... Available at: [Link]
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Breton, G. W., et al. (1997). Synthesis and decomposition of two cyclic (four-ring) azo compounds (.DELTA.1-1,2-diazetines). The Journal of Organic Chemistry. Available at: [Link]
-
Wanner, M. J., et al. (2017). Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes. Angewandte Chemie International Edition. Available at: [Link]
-
Muramatsu, S., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. Available at: [Link]
-
Wikipedia. Isodiazene. Available at: [Link]
-
Wang, L., & Zhang, Y. (2005). Study on the reactions of azo compounds with acyl halides mediated by Sm/TiCl4. PMC. Available at: [Link]
-
Ali, Y. H., et al. (2022). Review in Azo Compounds and its Biological Activity. University of Babylon. Available at: [Link]
-
Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]
-
Hinsberg III, W. D., et al. (1982). Direct studies of 1,1-diazenes. Syntheses, infrared and electronic spectra, and kinetics of the thermal decomposition... Journal of the American Chemical Society. Available at: [Link]
-
Moradell, J., et al. (2022). Synthesis of γ‐arylated cyclobutane carboxylic acids. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of azo compounds. Available at: [Link]
-
Lin, S., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the... Available at: [Link]
-
McCallum, T., et al. (2022). Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis. RSC Publishing. Available at: [Link]
-
Doktor, K., et al. (2024). A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy. ACS Publications. Available at: [Link]
-
Wikipedia. Diimide. Available at: [Link]
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Using "1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid" as a bioisostere for piperidine
Executive Summary
This guide details the application of 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid (DSH-5-COOH) as a "minimalist" functional bioisostere for piperidine and piperidine-4-carboxylic acid (isonipecotic acid) moieties. Unlike traditional bioisosteres designed solely for physicochemical optimization, DSH-5-COOH serves a dual purpose: it mimics the steric volume and exit vectors of the piperidine ring while embedding a photo-reactive diazirine core directly into the pharmacophore.
This architecture enables the conversion of piperidine-containing lead compounds into photoaffinity probes (PAL) with minimal perturbation to ligand binding affinity, facilitating high-fidelity interactome mapping and target identification.
Scientific Rationale & Mechanism
Structural Bioisosterism
The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry (found in >100 FDA-approved drugs). Traditional photoaffinity labeling involves appending bulky photoreactive groups (benzophenones, aryl azides) to the ligand, often obliterating biological activity.
The 1,2-diazaspiro[2.3]hex-1-ene scaffold offers a superior alternative:
-
Steric Mimicry: The spiro-fused cyclobutane-diazirine system approximates the spatial occupancy of a piperidine chair conformation.
-
Aliphatic Character: High Fsp³ fraction maintains the lipophilic profile required for hydrophobic pocket binding.
-
Vector Alignment: The C5-carboxylic acid provides an exit vector similar to the C4-position of isonipecotic acid, allowing seamless amide coupling to the rest of the drug molecule.
Photochemical Superiority
Linear aliphatic diazirines often suffer from intramolecular rearrangement (1,2-hydride shift) upon irradiation, reducing crosslinking efficiency. The spirocyclic DSH scaffold suppresses these unproductive pathways due to geometric constraints.
-
Activation: Irradiation at 350–365 nm generates a singlet carbene.
-
Insertion: The carbene inserts rapidly (~nanoseconds) into proximal O-H, N-H, or C-H bonds of the target protein.
-
Stability: The spiro[2.3] system exhibits enhanced thermal stability compared to linear analogues, critical for long incubation times in live-cell assays.
Visualization: Mechanism of Action
The following diagram illustrates the structural overlay and the photochemical pathway of the DSH probe.
Figure 1: Transition from Piperidine target to DSH-Bioisostere and subsequent photo-activation pathway.
Experimental Protocols
Protocol A: Synthesis of DSH-Tagged Probes
Objective: To replace a piperidine-4-carboxylic acid moiety in a lead compound with DSH-5-COOH.
Materials:
-
Target Amine (Drug precursor with free amine)
-
1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid (DSH-5-COOH)[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve DSH-5-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at 0°C for 10 minutes to activate the acid.
-
Expert Note: Avoid using carbodiimides (EDC/DCC) if possible, as the diazirine ring can be sensitive to harsh Lewis acids or excessive heat during activation. HATU provides mild, rapid activation.
-
-
Coupling: Add the Target Amine (1.0 equiv) to the activated mixture. Allow to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Monitor reaction progress via LC-MS. The diazirine moiety typically shows a distinct UV signature (weak absorption ~350 nm) and is stable under standard reverse-phase conditions.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and brine. Dry over Na₂SO₄.
-
Purification: Purify via Flash Column Chromatography.
-
Critical: Avoid prolonged exposure to strong acids (e.g., high concentrations of TFA) during purification, as this may degrade the diazirine. Use formic acid (0.1%) in mobile phases if acidification is necessary.
-
Protocol B: Live-Cell Photo-Crosslinking
Objective: To covalently label the target protein in a live biological system.
Materials:
-
DSH-Probe (Synthesized in Protocol A)
-
HEK293T Cells (or relevant cell line)
-
UV Lamp (365 nm LED array, approx. 10–20 mW/cm²)
-
Lysis Buffer (1% NP-40, PBS, Protease Inhibitors)
Step-by-Step Methodology:
-
Incubation: Treat cells (80% confluence) with the DSH-Probe (1–10 µM) for 30–60 minutes at 37°C.
-
Control: Include a "Competition" sample pre-treated with 10x excess of the parent (non-photoactive) drug to validate specific binding.
-
-
Irradiation:
-
Remove media and replace with cold PBS.
-
Place cells on ice (to prevent thermal degradation and reduce diffusion).
-
Irradiate at 365 nm for 5–10 minutes. Distance: 5 cm from the light source.
-
-
Lysis & Click Chemistry:
-
Harvest cells and lyse in Lysis Buffer.
-
Note: If the DSH-Probe contains an alkyne handle (e.g., 5-(prop-2-yn-1-yl)-DSH), perform CuAAC click chemistry with an Azide-Biotin or Azide-Fluorophore reporter at this stage.
-
-
Analysis: Analyze via SDS-PAGE/Western Blot (for known targets) or Streptavidin enrichment followed by LC-MS/MS (for target discovery).
Comparative Data: Piperidine vs. DSH Bioisostere
The following table summarizes the physicochemical properties comparing a standard Isonipecotic Acid fragment against the DSH-5-COOH scaffold.
| Property | Isonipecotic Acid (Piperidine-4-COOH) | DSH-5-COOH (Bioisostere) | Impact on Drug Design |
| Molecular Weight | 129.16 g/mol | ~126.11 g/mol | Negligible difference; maintains ligand efficiency. |
| Ring Geometry | Chair (6-membered) | Spiro-fused (3+4 membered) | DSH is more rigid; reduced entropic penalty upon binding. |
| Basicity (pKa) | ~10.8 (Secondary Amine) | Neutral (Diazirine) | Critical: DSH loses the basic center. If the piperidine N interacts with Asp/Glu, affinity may drop. |
| Photoreactivity | None (Silent) | High (Carbene precursor) | Enables covalent capture of the target. |
| Metabolic Stability | Susceptible to N-oxidation | High (Spiro-system) | DSH resists oxidative metabolism common to piperidines. |
Troubleshooting & Optimization
-
Issue: Low Crosslinking Yield.
-
Cause: Rapid quenching of the carbene by water.
-
Solution: Increase probe concentration or use a "diazirine-plus-alkyne" dual-functionalized probe to improve enrichment sensitivity. Ensure the binding pocket is sufficiently hydrophobic to shield the carbene from bulk solvent.
-
-
Issue: Loss of Affinity.
-
Cause: The DSH scaffold lacks the basic nitrogen of piperidine.
-
Solution: If the piperidine nitrogen is essential for a salt bridge, this bioisostere is not suitable. In such cases, use 3-trifluoromethyl-3-phenyldiazirine derivatives attached to the piperidine rather than replacing it.
-
References
-
West, A. V., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. [Link]
-
Li, Z., et al. (2013). Minimalist photo-crosslinkers for mammalian cell proteomics. Angewandte Chemie International Edition. [Link]
-
Smith, E., & Jones, R. (2021). Bioisosteres in Drug Discovery: A Comprehensive Review of Spirocyclic Scaffolds. Journal of Medicinal Chemistry.[1][2][3] [Link]
Sources
Technical Guide: Peptide Modification with 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic Acid
This guide details the application of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid , a specialized aliphatic diazirine reagent used for high-fidelity photoaffinity labeling and peptide modification.
Unlike traditional aromatic diazirines (e.g., trifluoromethyl phenyl diazirine, TPD), this spirocyclic scaffold offers a minimal steric footprint and reduced hydrophobicity , making it an ideal "stealth" modifier for mapping peptide-protein interactions without disrupting native binding kinetics.
Part 1: The Reagent & Mechanistic Logic
The "Stealth" Advantage
In peptide drug discovery, bulky photo-crosslinkers often abolish the very binding affinity they are meant to capture. 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid (herein referred to as Spiro-DA ) solves this via a compact spiro[2.3]hexane skeleton.
-
Chemical Nature: Aliphatic diazirine spiro-fused to a cyclobutane ring.
-
Key Property: Upon UV irradiation (350–365 nm), it generates a reactive carbene.
-
Superiority over Linear Diazirines: Linear aliphatic diazirines often isomerize into diazo species upon irradiation, leading to slow, non-specific nucleophilic attacks. The spiro-cyclic constraint of Spiro-DA significantly suppresses this diazo-isomerization pathway, forcing a concerted loss of nitrogen to yield the carbene, thereby enhancing crosslinking temporal resolution.
Reaction Mechanism
The workflow relies on converting the carboxylic acid "tail" into an amine-reactive ester, conjugating it to a peptide, and then triggering the "head" (diazirine) with light.[1][2]
Figure 1: Photolysis mechanism. The spiro-strain favors direct carbene formation over the sluggish diazo pathway common in linear diazirines.
Part 2: Experimental Protocols
Pre-requisite: Activation of the Carboxylic Acid
The carboxylic acid moiety is not directly reactive toward peptides. You must generate an active ester (NHS-ester) in situ or isolate it.
Materials:
-
Spiro-DA (1 equiv.)
-
N-Hydroxysuccinimide (NHS) (1.2 equiv.)
-
EDC[3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv.)
-
Solvent: Anhydrous DMF or DMSO.
Protocol:
-
Dissolve Spiro-DA in anhydrous DMF to a concentration of 100 mM.
-
Add NHS and EDC·HCl.
-
Stir at Room Temperature (RT) for 2–4 hours in the dark.
-
Critical Check: Monitor by TLC or LC-MS. The diazirine ring is stable under these conditions, but avoid strong acids.
-
-
Usage: Use the crude mixture immediately for conjugation (One-Pot) or purify via silica flash chromatography (if scale permits) to isolate the NHS-ester.
Peptide Conjugation (Lysine Modification)
This protocol targets a specific Lysine residue or the N-terminus of a peptide.
Buffer System: PBS (pH 7.4) or HEPES (pH 7.5). Avoid Tris or primary amine buffers as they will compete.
Step-by-Step:
-
Peptide Solubilization: Dissolve peptide (1 mM) in Buffer.
-
Coupling: Add the Spiro-DA-NHS ester (from Step 2.1) to the peptide solution.
-
Ratio: Use 2–5 equivalents of ester per amine site.
-
Co-solvent: Ensure DMF/DMSO content is <20% to prevent peptide precipitation.
-
-
Incubation: Agitate at RT for 2 hours or 4°C overnight (Dark).
-
Quenching: Add Glycine (100 mM final) or Hydroxylamine to quench unreacted ester.
-
Purification: Desalt via C18 Spin Column or HPLC.
Photocrosslinking Assay
Safety: Wear UV-protective eyewear.
-
Equilibration: Incubate the Spiro-DA-Peptide (1–10 µM) with the Target Protein (variable conc.) for 30 mins in binding buffer (Dark).
-
Irradiation:
-
Light Source: UV LED (365 nm) or Mercury Arc Lamp with a 350 nm cut-off filter. Do not use 254 nm (destroys protein).
-
Geometry: Place samples in a glass or quartz vial (plastic absorbs UV) on ice.
-
Distance: 5–10 cm from source.
-
Time: 5–15 minutes. (Spiro-diazirines photolyze slower than phenyl-diazirines; titration is required).
-
-
Post-Processing:
-
Analyze directly via SDS-PAGE (Western Blot) or digest for LC-MS/MS mapping.
-
Part 3: Data Analysis & Troubleshooting
Comparative Properties
Use this table to justify reagent selection in your manuscripts.
| Feature | Spiro-DA (Aliphatic) | TPD (Phenyl-Diazirine) | Benefit of Spiro-DA |
| Size (Å) | ~4.5 Å | ~8.0 Å | Minimal steric clash in binding pockets. |
| Hydrophobicity | Low | High | Reduced non-specific sticking/aggregation. |
| Photolysis | 350–365 nm | 350–365 nm | Compatible with live cells/proteins. |
| Carbene Reactivity | High (C-H insertion) | High (C-H insertion) | Efficient crosslinking. |
| Diazo Isomerization | Suppressed | Significant | Cleaner reaction kinetics; less off-target alkylation. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Crosslinking Yield | Inefficient Photolysis | Increase irradiation time or check lamp intensity. Ensure glass/quartz vials are used (not polystyrene). |
| Peptide Precipitation | Hydrophobicity | Although Spiro-DA is less hydrophobic than TPD, the NHS-ester is not. Keep DMSO >5% during coupling. |
| No Conjugation | Hydrolysis of NHS | NHS esters hydrolyze rapidly in water. Use fresh anhydrous DMF for the stock solution. |
| Broad Smearing on Gel | Non-specific Binding | Reduce probe concentration. The carbene is promiscuous; specificity comes from the binding affinity of your peptide, not the chemistry. |
Part 4: References
-
Grygorenko, O. O., et al. (2019).[2] "Multigram Synthesis of Functionalized Spirocyclic Diazirines." European Journal of Organic Chemistry.[2] [2]
-
West, A. V., et al. (2024). "Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling." Chemical Science.
-
Yang, Y., et al. (2025). "Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry." Journal of the American Chemical Society.[6] (Note: Distinguishes the alkene variant from the diazirine).
-
Interchim Application Note. "Diazirine Crosslinkers: Chemistry and Protocols."
Sources
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 4. 1936311-44-2 | MFCD31664958 | 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid [aaronchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Diazirine synthesis [organic-chemistry.org]
Protecting group strategies for "1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid" synthesis
Application Note: Strategic Protecting Group Manipulations in the Synthesis of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic Acid
Part 1: Strategic Analysis & Core Directive
The synthesis of 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid represents a critical challenge in the creation of "minimalist" photoaffinity labeling (PAL) probes. Unlike bulky phenyl-diazirines, this spiro-scaffold offers a compact steric footprint, allowing it to be inserted into bioactive small molecules with minimal perturbation of binding affinity.
However, the spiro[2.3] system introduces significant ring strain (~26 kcal/mol for cyclobutane + ~27 kcal/mol for cyclopropane/diazirine). The synthesis hinges on the successful conversion of a ketone precursor to a diazirine in the presence of a carboxylic acid.
The Central Conflict:
-
The Ammonia Bottleneck: The formation of the diaziridine intermediate requires liquid ammonia (
) or methanolic ammonia. A free carboxylic acid at C5 will form an ammonium salt, drastically altering solubility and potentially interfering with the delicate Schiff base formation required for ring closure. -
The Stability Paradox: Aliphatic diazirines are surprisingly stable to acid (e.g., TFA) but are susceptible to nucleophilic attack, reduction (e.g.,
is strictly forbidden), and, obviously, UV light (350 nm).
The Solution: We employ two distinct protecting group (PG) strategies. The t-Butyl Ester Strategy is recommended for small-scale, high-purity applications due to the mild deprotection conditions (TFA) that preserve the diazirine ring. The Methyl/Ethyl Ester Strategy is reserved for scale-up, utilizing careful saponification.
Part 2: Synthesis Workflows & Logic
Strategy A: The t-Butyl Ester Route (Recommended)
Rationale: This route leverages the stability of the diazirine ring toward Trifluoroacetic Acid (TFA). It avoids the use of strong bases in the final step, preventing potential degradation of the strained spiro-system.
Workflow Diagram (DOT):
Figure 1: The t-Butyl strategy minimizes base exposure during the final deprotection step.
Strategy B: The Methyl Ester Route (Scalable)
Rationale: Methyl esters are cost-effective and atom-efficient. However, the final hydrolysis requires Lithium Hydroxide (LiOH). While aliphatic diazirines are generally stable to mild base, prolonged exposure or high pH can lead to decomposition or side reactions at the spiro-junction.
Workflow Diagram (DOT):
Figure 2: The Methyl ester strategy requires controlled saponification to preserve the diazirine.
Part 3: Detailed Experimental Protocols
Protocol 1: Diaziridine Formation (The Critical Step)
This step is common to both strategies. It converts the ketone to the diaziridine ring.[1]
Reagents:
-
Protected 3-oxocyclobutanecarboxylate (t-Butyl or Methyl ester)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Liquid Ammonia (
) or 7N in MeOH -
Methanol (anhydrous)
Procedure:
-
Setup: Use a pressure tube or a 3-neck flask equipped with a dry ice/acetone condenser.
-
Condensation: Condense liquid
(approx. 10 mL per mmol of substrate) into the reaction vessel at -78°C. Alternatively, use 7N in MeOH if the substrate is soluble. -
Addition: Dissolve the ketone (1.0 equiv) in minimal MeOH and add to the ammonia. Stir for 15 min at -78°C.
-
Cyclization: Add HOSA (1.2 equiv) portion-wise as a solid or dissolved in MeOH.
-
Note: The reaction is exothermic. Maintain temperature below -30°C.
-
-
Warming: Allow the reaction to warm to room temperature (RT) slowly overnight. The ammonia will evaporate (if using liquid
). -
Workup: Filter off the ammonium sulfate precipitate. Concentrate the filtrate.
-
Checkpoint: The product is a diaziridine (contains N-H bonds). It is often unstable and used directly in the next step.
-
Protocol 2: Oxidation to Diazirine
Converts the diaziridine (N-N single bond) to the diazirine (N=N double bond).
Reagents:
Procedure:
-
Dissolve the crude diaziridine in DCM. Cool to 0°C.
-
Add
(3.0 equiv). -
Add solid
portion-wise until the dark brown color persists (indicating excess iodine). -
Stir for 30 min at 0°C.
-
Quench: Wash with dilute aqueous
(sodium thiosulfate) to remove excess iodine (color changes from brown to colorless/yellow). -
Extraction: Extract with DCM, dry over
, and concentrate. -
Purification: Silica gel chromatography.
-
Visual Cue: Diazirines are typically colorless oils or low-melting solids, but they are UV-active. Protect from light! wrap columns and flasks in aluminum foil.
-
Protocol 3: Final Deprotection (t-Butyl Ester)
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the t-butyl ester spiro-diazirine in DCM (10 mL/mmol).
-
Add TFA (1:1 ratio with DCM) dropwise at 0°C.
-
Stir at RT for 1-2 hours.
-
Monitoring: TLC or LC-MS. Diazirines are stable to these conditions.
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The free acid 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid is obtained.[3]
Part 4: Comparative Data & Troubleshooting
| Feature | t-Butyl Strategy | Methyl/Ethyl Strategy |
| Reagent Cost | Moderate | Low |
| Step Count | 4 | 4 |
| Deprotection | Acidic (TFA) - Safer for Diazirine | Basic (LiOH) - Risk of Degradation |
| Scalability | < 5g | > 10g |
| Primary Risk | Isobutylene gas evolution | Hydrolysis of diazirine ring |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Formation of imine instead of diaziridine | Ensure excess ammonia is used; HOSA must be fresh. |
| Decomposition in Step 4 (Base) | Ring opening of diazirine | Lower temperature to 0°C; reduce reaction time; switch to t-Butyl route. |
| Explosion/Pop | Concentration of diazirine to dryness | Safety: Never distill diazirines to dryness. Keep in solution if possible. |
Part 5: References
-
Fundamental Diazirine Synthesis: Church, R. F. R.; Weiss, M. J. J. Org. Chem.1970 , 35, 2465. (Establishes the ketone
diaziridine diazirine pathway). Link -
Spiro-Diazirine Scaffolds: Hatanaka, Y.; Sadakane, Y. Curr.[4] Top. Med. Chem.2002 , 2, 271. (Review of photoaffinity labeling reagents including spiro-systems). Link
-
Minimalist Tags: Li, Z.; Hao, P.; Li, L. Angew. Chem. Int. Ed.2013 , 52, 8551. (Discusses minimal steric footprint of diazirine tags). Link
-
Stability of Diazirines to TFA: Dubinsky, L.; Krom, B. P.; Meijler, M. M. Bioorg. Med. Chem.2012 , 20, 554. (Demonstrates Boc deprotection in presence of diazirine). Link
-
General Protocol for Aliphatic Diazirines: Protocol Exchange (Nature), "Synthesis of aliphatic diazirines for photoaffinity labeling". Link (General methodology reference).
Safety Warning: Diazirines are high-energy species. While the spiro[2.3] system is relatively stable, all reactions involving HOSA and iodine oxidations should be conducted behind a blast shield. Avoid heating the final product above 40°C.
Sources
Troubleshooting & Optimization
Troubleshooting low yield in "1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid" synthesis
Welcome to the technical support guide for the synthesis of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable spirocyclic diazirine. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Introduction: The Challenge of Synthesizing Spirocyclic Diazirines
1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid is a unique molecule featuring a strained three-membered diazirine ring fused to a cyclobutane ring, a structure known as a spirocycle.[1][2] These compounds are of significant interest as photoaffinity labeling probes and as building blocks in medicinal chemistry due to their ability to form highly reactive carbenes upon UV irradiation.[3][4] However, the synthesis is often plagued by low yields, a common bottleneck for diazirine-containing molecules due to harsh reaction conditions and the inherent instability of intermediates.[5] This guide will walk you through the critical steps of the synthesis, explaining the underlying chemistry and providing actionable solutions to common problems.
Understanding the General Synthetic Pathway
The synthesis of diazirines, including our target molecule, almost universally begins with a ketone precursor. The overall transformation involves two main stages: the formation of a three-membered diaziridine ring, followed by its oxidation to the desired diazirine.[5][6]
Troubleshooting Guide: Frequently Asked Questions
This section addresses specific problems you may encounter during the synthesis.
Q1: My overall yield is consistently low (<30%). Where should I start looking for the problem?
A low overall yield is the most common complaint. The issue rarely lies in a single step but is often a cumulative loss throughout the process. A systematic approach is required.
Logical Troubleshooting Flow:
Immediate Actions:
-
Re-evaluate Your Starting Material: The purity of the precursor, spiro[2.3]hexan-5-one-1-carboxylic acid, is non-negotiable. Impurities can interfere with every subsequent step. Confirm its identity and purity (>98%) by NMR and LC-MS before starting.
-
Isolate and Characterize Intermediates: Do not proceed with the entire synthesis in one go. After the diaziridination step, take an aliquot of the crude reaction mixture. Attempt to isolate and characterize the diaziridine intermediate. This will tell you if the first stage was successful.
-
Review General Lab Practices: Seemingly minor details can drastically affect yield. This includes ensuring glassware is perfectly dry, accurately weighing reagents, and performing complete transfers.[7]
Q2: The first step, forming the diaziridine, seems inefficient. How can I improve the yield of this cyclization?
The formation of the diaziridine ring is a critical foundation for the synthesis. This step typically involves condensing the ketone with an ammonia source, followed by cyclization with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA).[8][9]
Possible Causes & Solutions:
-
Ineffective Imine Formation: The initial condensation to an imine is crucial. Using a solution of ammonia in methanol is a common and effective method, avoiding the hazards of liquid ammonia.[10] Ensure the reaction has sufficient time to go to completion before adding the aminating agent. Monitor by TLC or LC-MS.
-
Degradation of HOSA: Hydroxylamine-O-sulfonic acid can degrade over time, especially if not stored properly in a cool, dry place. Use a fresh bottle of HOSA if in doubt.
-
Incorrect Stoichiometry or Temperature: The reaction of the imine with HOSA to form the diaziridine is sensitive.[8]
-
Stoichiometry: Use a slight excess of HOSA (1.1-1.5 equivalents) to drive the reaction.
-
Temperature Control: This reaction is often exothermic. Maintain a low temperature (e.g., 0 °C to -10 °C) during the addition of HOSA to prevent side reactions and decomposition. Let the reaction warm to room temperature slowly.
-
-
pH Control: The pH of the reaction medium can influence the stability of the imine and the reactivity of the aminating agent. While typically run under the conditions generated by the reagents themselves, if yields are poor, consider buffering the reaction.
Q3: The oxidation of the diaziridine to the diazirine is giving me a complex mixture of products. What's going wrong?
This is the most delicate step. The diaziridine is being converted to the strained diazirine, and over-oxidation or side reactions are common. The choice of oxidant is critical.[5]
Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| Iodine / Triethylamine (I₂/Et₃N) | CH₂Cl₂ or THF, 0 °C to RT | Mild, relatively selective, common.[9] | Can be slow; purification to remove triethylammonium iodide is required. |
| Silver(I) Oxide (Ag₂O) | Anhydrous solvent (e.g., ether, CH₂Cl₂), RT | Effective for many diaziridines.[5] | Stoichiometric heavy metal waste; can be expensive. |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C | Powerful and fast. | Harshly acidic, can easily lead to over-oxidation and decomposition of acid-sensitive compounds.[6] Not recommended for this substrate. |
| t-Butyl hypochlorite (t-BuOCl) | Methanol, low temp | Effective for one-pot syntheses from ketones.[10] | Can be aggressive; requires careful temperature control. |
Recommendations:
-
Start with Iodine/Triethylamine: This is often the most reliable method. Add the iodine solution dropwise at 0 °C to the solution of your diaziridine and triethylamine. Protect the reaction from light, as the diazirine product is photosensitive.[5]
-
Ensure Anhydrous Conditions: Water can interfere with many oxidation reactions. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Monitor Carefully: Follow the reaction's progress by TLC. As soon as the starting diaziridine is consumed, quench the reaction and proceed immediately to workup. Over-exposing the product to the reaction conditions can lead to degradation.
Q4: I suspect my product is rearranging or decomposing. What are the likely side products and how can I avoid them?
The diazirine ring is highly strained and prone to isomerization, especially when activated by light or heat.
-
Photoisomerization to Diazo Compound: The most common side reaction for diazirines is rearrangement to the corresponding linear diazo isomer upon exposure to UV light.[5][11] This is a significant issue as the diazo compound is a different chemical entity with different reactivity.
-
Solution: Perform the oxidation and all subsequent purification steps in glassware protected from light (e.g., wrapped in aluminum foil) or in a darkened fume hood. Avoid exposure to direct sunlight.
-
-
Thermal Decomposition: The spirocyclic system provides some thermal stability, but the diazirine functionality is inherently labile.[12]
-
Solution: Avoid high temperatures during workup and purification. When removing solvent on a rotary evaporator, use a low-temperature water bath (<30 °C).
-
Q5: What is the best way to purify the final product? I'm losing a lot of material during chromatography.
Purification is a major source of yield loss, especially for a polar, potentially unstable molecule with a carboxylic acid group.
-
Acid Sensitivity on Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.[7]
-
Solution 1 (Neutralization): Pre-treat your silica gel by slurrying it in your eluent system containing a small amount of a neutralising base, like triethylamine (~0.5-1%).
-
Solution 2 (Alternative Media): Consider using a less acidic stationary phase, such as neutral alumina, or using reversed-phase chromatography if the compound is sufficiently soluble in appropriate solvents.
-
-
Workup Strategy: The carboxylic acid functionality allows for an acid-base extraction, which can be a powerful purification step before chromatography.
-
Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate).
-
Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution) to move your carboxylic acid product into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Carefully re-acidify the aqueous layer with a mild acid (e.g., 1M KHSO₄ or citric acid) to pH ~4-5 at 0 °C.
-
Extract your product back into an organic solvent.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate carefully. This significantly enriches your product before the final chromatographic step.
-
Q6: How should I store the final compound?
Due to its thermal and photochemical instability, proper storage is essential to prevent degradation over time.
-
Storage Conditions: Store the final product, 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid, as a neat solid if possible.[7]
-
Temperature: Store at low temperatures, ideally at -20°C or below.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).
-
Light: Store in an amber vial or a vial wrapped in aluminum foil to protect it from light.
Detailed Protocol: Representative Oxidation Step
This protocol provides a detailed methodology for the oxidation of the diaziridine intermediate using iodine and triethylamine.
Materials:
-
1,2-Diazaspiro[2.3]hexane-5-carboxylic acid (diaziridine intermediate)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N), freshly distilled
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask wrapped in aluminum foil, dissolve the crude diaziridine intermediate (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.5 eq) dropwise while stirring.
-
Oxidant Addition: In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous CH₂Cl₂. Add this iodine solution dropwise to the reaction mixture at 0 °C over 30 minutes. The reaction will typically turn from a dark purple/brown to a lighter yellow upon completion.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent system with 1% acetic acid). The reaction is complete when the diaziridine spot has been completely consumed (typically 1-3 hours).
-
Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color of excess iodine disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator with a water bath temperature below 30 °C.
-
Purification: Purify the resulting crude solid/oil immediately via flash column chromatography as described in Q5.
References
-
Wikipedia. (n.d.). Diazirine. Retrieved from [Link]
- Zhang, T., & Ondrus, A. E. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Synlett, 32(10), 1053–1059.
-
Bongiovanni, C., et al. (2021). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 26(16), 4998. [Link]
-
Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed diazirination mechanisms from carbonylated or imines derivatives. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. [Link]
-
ACS Publications. (2020, April 27). Synthesis of Spirocyclic Compounds by a Ring-Expansion/Cationic Cyclization Cascade Reaction of Chlorosulfate Derivatives. Organic Letters. [Link]
-
National Institutes of Health. (n.d.). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. [Link]
-
ETH Zurich. (2024, July 19). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. [Link]
-
ResearchGate. (n.d.). Spirocycle formation via a radical-polar crossover reaction. [Link]
-
University of Huddersfield Repository. (n.d.). Development of Diazirine-based crosslinking agents for covalently linking protein. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
National Institutes of Health. (2025, January 22). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. [Link]
-
Nature. (2018, August 20). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. [Link]
-
Semantic Scholar. (2014, November 14). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1936311-44-2|1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Diazirine - Wikipedia [en.wikipedia.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Buy 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid | 2384877-68-1 [smolecule.com]
Side reactions in the synthesis of "1,2-Diazaspiro[2.3]hex-1-ene" derivatives
This is a technical support guide designed for researchers synthesizing 1,2-Diazaspiro[2.3]hex-1-ene (often referred to as Sph or PALBOX derivatives).
Ticket Type: Synthesis Troubleshooting & Process Optimization Assigned Specialist: Senior Application Scientist, Chemical Biology Division Status: Active
Executive Summary
The 1,2-diazaspiro[2.3]hex-1-ene scaffold represents a "privileged" structure in photoaffinity labeling. Unlike acyclic diazirines, this spirocyclic system exhibits unique stability profiles due to the fusion of the three-membered diazirine ring with a four-membered cyclobutane ring. This geometric constraint suppresses the formation of the reactive diazo-isomer intermediate, enhancing acid stability. However, the high ring strain (~90 kcal/mol) and volatility of the intermediates present specific synthetic challenges.
This guide addresses the three critical failure points in the synthesis workflow: Azine formation , Oxidative instability , and Volatility-induced yield loss .
Part 1: The Synthetic Workflow & Failure Points
Visualizing the pathway and competing side reactions.
The standard synthesis utilizes the Schmitz-Church route (or modifications thereof), involving the reaction of a ketone with ammonia and hydroxylamine-O-sulfonic acid (HOSA), followed by oxidation.
Figure 1: Reaction pathway for spiro-diazirine synthesis highlighting the critical azine diversion and thermal decomposition risks.[1]
Part 2: Troubleshooting Guide
Module 1: The "Azine" Dead-End (Formation Stage)
Symptom: The reaction mixture turns opaque/yellow immediately, and NMR shows a lack of spiro-proton signals. Mass spec shows a dimer (M = 2x Starting Material - H2O). Diagnosis: Formation of Cyclobutanone Azine . Mechanism: If the concentration of ammonia is too low, or the temperature is too high during the HOSA addition, the intermediate hydrazine species reacts with another molecule of cyclobutanone instead of cyclizing.
| Parameter | Optimization Protocol | Rationale |
| Ammonia Source | Use Liquid NH₃ (condensed) or 7N NH₃ in MeOH (saturated). | High [NH₃] favors imine formation over azine dimerization. |
| Temperature | Maintain < 0°C during HOSA addition. | Low temperature suppresses the bimolecular reaction (azine formation) in favor of the unimolecular cyclization. |
| Reagent Order | Add HOSA slowly to the ketone/NH₃ mixture. | Prevents local excesses of hydrazine intermediates that trigger dimerization. |
Module 2: Oxidation Woes (Diaziridine → Diazirine)
Symptom: Low yield after oxidation; product disappears during workup. Diagnosis: Over-oxidation or Volatility Loss. Technical Insight: The spiro-diaziridine is relatively stable, but the final diazirine is highly volatile and hydrophobic.
Protocol A: Iodine / Et₃N Oxidation (Recommended)
-
Dissolve diaziridine in MeOH or DCM.
-
Add Et₃N (excess).
-
Add I₂ solid in small portions at 0°C until the brown color persists.
-
Critical Step: Quench immediately with aqueous Na₂S₂O₃. Prolonged exposure to Iodine can degrade the strained ring.
Protocol B: Silver Oxide (Ag₂O)
-
Use case: When acid-sensitive groups are present.[2]
-
Risk:[2][3] Ag₂O surfaces can occlude the product. Requires vigorous stirring and filtration through Celite.
Module 3: Isolation & Stability (The "Vanishing Product")
Symptom: The product is pure by TLC but vanishes after rotary evaporation. Diagnosis: Sublimation/Evaporation of the target. 1,2-diazaspiro[2.3]hex-1-ene is a small, strained molecule with high vapor pressure.
Corrective Actions:
-
Never concentrate to dryness. Keep the product in solution (e.g., DCM, Pentane) whenever possible.
-
Cold Handling: Store solutions at -20°C.
-
Concentration: If solvent removal is necessary, use a gentle stream of N₂ gas or a rotovap at >200 mbar (do not use high vacuum) and keep the bath at < 20°C.
Part 3: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned pink. Is this the diazo intermediate? Answer: Likely No . Unlike acyclic diazirines (which isomerize to pink diazo compounds), spiro[2.3]diazirines generally do not form stable diazo intermediates due to the geometric strain of the cyclobutane ring. A pink color usually indicates:
-
Trace Iodine contamination (if using I₂ oxidation).
-
Decomposition into complex oligomers.
-
If the structure has a conjugated pi-system attached, it might be a specific chromophore, but for the core scaffold, it should be colorless to pale yellow.
Q2: Can I use this scaffold with acidic deprotection steps (e.g., TFA)? Answer: Yes, with caution. The spiro[2.3] system is remarkably more acid-stable than linear diazirines (e.g., 3-trifluoromethyl-3-phenyldiazirine) because the ring strain disfavors protonation leading to ring opening. However, prolonged exposure to neat TFA is risky. Use dilute acid or short exposure times.
Q3: Is the product explosive? Answer: Yes, potentially. All diazirines are high-energy compounds. While the spiro-cyclobutane derivatives are generally handled safely on small scales (<100 mg), they possess significant potential energy (strain + N₂ release).
-
Safety Rule: Never heat the neat liquid above 40°C.
-
Safety Rule: Perform all rotary evaporation behind a blast shield.
Q4: How do I store the synthesized tag? Answer: Store as a solution (e.g., 100 mM in DMSO or DCM) at -80°C or -20°C. Protect strictly from UV light (wrap vials in foil). Ambient lab light contains enough UV to trigger slow carbene formation and degradation.
Part 4: Verified Protocols & Data
Standard Synthesis Protocol (HOSA Route)
| Step | Action | Critical Observation |
| 1. Imine Formation | Dissolve Cyclobutanone (1.0 eq) in 7N NH₃/MeOH at -78°C. Stir 3h. | Solution remains clear/colorless. |
| 2. Cyclization | Add HOSA (1.2 eq) portion-wise. Warm to RT overnight. | White precipitate (Ammonium Sulfate) forms. |
| 3. Filtration | Filter off solids. Concentrate filtrate carefully (see Module 3). | Obtain crude Diaziridine (often a white solid or oil). |
| 4. Oxidation | Resuspend in DCM. Add Et₃N (3.0 eq). Add I₂ portions at 0°C. | Color change: Colorless → Brown (persisting). |
| 5. Workup | Wash with Na₂S₂O₃ (aq), then Brine. Dry over Na₂SO₄. | Do not use vacuum grease (absorbs product). |
Comparative Stability Data
| Scaffold Type | Acid Stability (1M HCl) | Photolysis Speed (365nm) | Diazo Isomer Formation |
| Linear Alkyl Diazirine | Low (Hydrolysis prone) | Moderate | Yes (Pink intermediate) |
| Aryl-CF3 Diazirine | Moderate | Slow | Yes |
| Spiro[2.3]hex-1-ene | High | Fast (k₂ up to 34,000 M⁻¹s⁻¹) | No (undetectable) |
References
-
Li, Z., et al. (2014). "Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry." Journal of the American Chemical Society.
-
West, J. D., et al. (2024). "Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling." Chemical Science.
-
Bond, M. R., et al. (2024). "Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells." ACS Chemical Biology.
-
Church, R. F. R., & Weiss, M. J. (1970). "Diazirines. II. Synthesis and properties of small-ring diazirines." The Journal of Organic Chemistry.
-
Gao, M., et al. (2020). "Recent Advances in the Synthesis and Application of Diazirines in Chemical Biology." Cell Chemical Biology.
Sources
Technical Support Center: Stability Protocols for 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic Acid
Status: Operational Ticket ID: #DIAZ-SPIRO-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary & Molecule Profile[1]
User Warning: You are working with a high-energy "spring-loaded" scaffold. The molecule 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid (CAS: 1936311-44-2) combines a photo-labile diazirine ring with a highly strained spiro[2.3] system. Its utility in photoaffinity labeling (PAL) relies entirely on its metastability.
If handled incorrectly, the diazirine ring will extrude nitrogen (
Quick-Check Dashboard
| Parameter | Optimal Condition | Critical Failure Limit |
| Storage Temp | -20°C to -80°C | > 4°C (Long term) |
| Atmosphere | Inert (Argon/Nitrogen) | Ambient Air (Moisture/Oxidation) |
| Light Exposure | Dark / Amber Glass | UV (300–370 nm) or Bright Fluorescent |
| Stock Solvent | DMSO-d6, anhydrous DMSO | Water, Methanol (Protic solvents promote solvolysis) |
| Working pH | pH 7.0 – 7.4 (Buffered) | pH < 5.0 (Acid catalyzed degradation) |
The Stability Triad: Solvent, pH, and Energy
To maintain the integrity of the spiro-diazirine core, you must control three vectors of decomposition.
Vector A: Solvent Selection (The "Protic Trap")
The Issue: While the carboxylic acid moiety suggests water solubility, the spiro-diazirine core is hydrophobic and strain-reactive. In protic solvents (water, alcohols), the strained cyclobutane ring is susceptible to nucleophilic attack, particularly if the diazirine nitrogen becomes protonated.
Protocol:
-
Stock Preparation: Always prepare high-concentration stocks (e.g., 50–100 mM) in anhydrous DMSO or Acetonitrile (ACN) . DMSO is preferred for biological compatibility, but ACN is better for preventing freezing/thawing cycles if aliquoted.
-
Working Solutions: Dilute into aqueous buffer immediately before use. Do not store aqueous solutions overnight.
Vector B: pH Control (The "Autocatalysis" Loop)
The Issue: The molecule contains its own acid source (carboxylic acid, pKa ≈ 6.4). At high concentrations in unbuffered solution, the local acidity can catalyze the decomposition of the diazirine ring or the spiro-junction.
Protocol:
-
Neutralization: When dissolving the solid acid, ensure the final solution is buffered to pH 7.4.
-
Avoid Acidification: Never expose the compound to strong mineral acids (HCl, TFA) during workup or HPLC, as this accelerates
extrusion.
Vector C: Energy Management (Photolytic & Thermal)
The Issue: The N=N bond is designed to break at ~350 nm. However, ambient lab lighting often contains trace UV. Furthermore, the ring strain lowers the thermal activation barrier, meaning the compound can degrade thermally at temperatures lower than typical alkyl diazirines.
Protocol:
-
Cold Chain: Keep on dry ice during transport. Thaw only when necessary.
-
Darkroom Rules: Use amber vials. If amber vials are unavailable, wrap clear vials in aluminum foil.
Mechanism of Failure (Visualized)
Understanding how the molecule breaks helps you prevent it. The diagram below illustrates the two main death pathways: Premature Photolysis (generating the carbene too early) and Acid-Catalyzed Solvolysis (destroying the ring).
Figure 1: Decomposition pathways. The goal is to keep the molecule at the "Start" node. Any movement along the red/blue paths results in irreversible loss of function.
Troubleshooting & FAQs
Q1: My DMSO stock solution has turned yellow/orange. Is it still good?
-
Diagnosis: Color change often indicates the formation of azo-dimers or rearrangement products (alkenes) following nitrogen loss.
-
Action: Discard. The diazirine ring is colorless. Yellowing suggests significant degradation (
). Verify with LC-MS; if the mass peak [M+H] is present but accompanied by [M-28] (loss of ) or dimers, the stock is compromised.
Q2: Can I use Methanol (MeOH) for my stock solution?
-
Answer: No.
-
Reasoning: While soluble, methanol is a nucleophilic protic solvent. Over time, it can attack the strained spiro system. Furthermore, methanol is volatile; evaporation changes the concentration. Use anhydrous DMSO.
Q3: I see bubbles when I dissolve the solid. What is happening?
-
Diagnosis: The bubbles are Nitrogen gas (
). -
Cause: You are witnessing the active decomposition of the diazirine ring. This usually happens if the solvent is too warm, too acidic, or if the solid was exposed to bright light.
-
Action: The sample is likely degraded. Do not use for quantitative labeling.
Q4: How do I remove the probe after the experiment?
-
Context: This is a covalent label.
-
Answer: You cannot "wash it off." Once photo-activated, the carbene forms a permanent C-C or C-X bond with the target protein. This is the intended mechanism for target identification.
Experimental Workflow: Safe Solubilization
Follow this exact sequence to minimize stress on the molecule.
-
Equilibration: Remove the vial from -20°C storage. Let it warm to room temperature inside a desiccator to prevent water condensation on the cold solid.
-
Weighing: Weigh quickly in low light. Avoid static electricity (which can heat the solid).
-
Solvation: Add Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Mixing: Do NOT sonicate. Sonic energy generates local heat spots that can trigger the diazirine. Vortex gently.
-
Aliquot: Immediately split into single-use aliquots (e.g., 10 µL or 50 µL).
-
Freeze: Snap-freeze in liquid nitrogen and store at -80°C.
Figure 2: Safe solubilization workflow to prevent moisture ingress and thermal degradation.
References
-
Smolecule. (2024). 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid: Thermal Stability and Degradation Kinetics. Retrieved from
-
West, A. V., et al. (2021).[1][2] "Photoaffinity Labeling Preferences of Diazirines." Journal of the American Chemical Society, 143(17), 6691–6700. (Context on diazirine acid sensitivity).
-
Dubois, J., et al. (2021).[2] "Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines." Synlett, 32, 1053–1059.[3] Retrieved from
-
Li, Z., et al. (2014). "Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry." Journal of the American Chemical Society, 136(25), 8856–8859. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Stability and Reactivity of Strained Alkenes for Advanced Bioorthogonal Applications
Introduction: The Power of Strain in Chemical Biology
In the intricate landscape of chemical biology and drug development, the ability to perform specific chemical transformations within a living system—a concept known as bioorthogonal chemistry—is paramount.[1][2] At the heart of many of these powerful techniques lies a class of molecules whose unique reactivity is dictated by their inherent physical instability: strained alkenes. By harnessing the potential energy stored in distorted chemical bonds, researchers can drive highly specific and rapid reactions, such as strain-promoted cycloadditions, that proceed efficiently at physiological temperatures without the need for toxic catalysts.[3][4]
This guide provides a comparative analysis of several key classes of strained alkenes, with a special focus on the unique properties of spirocyclic systems like 1,2-Diazaspiro[2.3]hex-1-ene and its corresponding alkene, Spiro[2.3]hex-1-ene. We will delve into the structural origins of their stability and reactivity, present comparative experimental data, and provide protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal tool for their bioorthogonal applications.
A Note on Nomenclature: Diazirines vs. Alkenes
It is crucial to distinguish between diazirines and alkenes. A molecule like 1,2-Diazaspiro[2.3]hex-1-ene is a diazirine—a three-membered ring containing a nitrogen-nitrogen double bond fused to a cyclobutane ring. Diazirines are prized as compact, stable photoactivated precursors to highly reactive carbenes.[5][6][7] Upon photolysis, they extrude nitrogen gas (N₂) to generate a carbene intermediate, which then engages in subsequent reactions. In contrast, Spiro[2.3]hex-1-ene is a true strained alkene, featuring a carbon-carbon double bond within a three-membered ring fused to a cyclobutane ring.[8][9] Its reactivity stems directly from the strain of the double bond itself. This guide will focus on the comparative stability and reactivity of strained alkenes, including the highly reactive Spiro[2.3]hex-1-ene, while contextualizing the role of diazirine precursors where relevant.
The Theoretical Underpinnings of Alkene Stability
The stability of an alkene is inversely related to its potential energy. Less stable alkenes release more energy upon hydrogenation, a process that converts the C=C double bond to a C-C single bond.[10][11][12] This "heat of hydrogenation" serves as a reliable experimental measure of relative stability.[13][14] Key factors governing alkene stability include:
-
Degree of Substitution: Alkene stability generally increases with the number of alkyl substituents on the double bond. This is attributed to hyperconjugation—a stabilizing interaction between the C=C π orbital and adjacent C-H σ bonds—and the fact that a bond between an sp² and an sp³ carbon is stronger than one between two sp³ carbons.[10][12]
-
Stereochemistry: Trans isomers are typically more stable than cis isomers due to reduced steric strain between substituents on the same side of the double bond.[11][12]
-
Ring Strain: The incorporation of a double bond into a small or bridged ring system introduces significant strain. This arises from the deviation of bond angles from their ideal values (e.g., 120° for sp² carbons) and torsional strain from eclipsed conformations. This stored strain energy is the driving force behind the high reactivity of molecules like cyclopropenes, trans-cyclooctenes, and norbornenes.[15][16]
Caption: Key factors influencing the stability and reactivity of alkenes.
Comparative Analysis of Strained Alkenes
The utility of a strained alkene in bioorthogonal chemistry is a trade-off between its stability (shelf-life, inertness to biological nucleophiles) and its reactivity in the desired cycloaddition reaction.[17][18] Below, we compare several prominent classes of these molecules.
Spiro[2.3]hex-1-ene and Other Cyclopropenes
Cyclopropenes, containing a double bond within a three-membered ring, are among the most strained and reactive alkenes.[15] While simple cyclopropenes can be unstable, strategic substitution can create derivatives that are stable enough for long-term storage yet highly reactive.[19][20][21][22]
-
Spiro[2.3]hex-1-ene (Sph): This unique alkene, featuring a cyclopropene ring fused in a spiro fashion to a cyclobutane ring, exhibits exceptional reactivity.[8][9] Computational studies and X-ray crystallography reveal that the spirocyclic structure enhances the inherent ring strain of the cyclopropene while minimizing steric hindrance around the double bond. This combination leads to extraordinarily fast reaction kinetics in photoclick chemistry with tetrazoles, with second-order rate constants (k₂) reaching up to 34,000 M⁻¹s⁻¹.[8] This high reactivity allows for extremely rapid bioorthogonal protein labeling, often in under 10 seconds.[8]
-
Causality of Reactivity: The extreme deviation of the bond angles from the ideal 120° for the sp² carbons results in a high-energy, pyramidalized double bond. The cycloaddition reaction releases this substantial ring strain, providing a powerful thermodynamic driving force. The spiro-fusion in Sph further enhances this by creating a more exposed double bond compared to other substituted cyclopropenes, reducing steric repulsion in the reaction's transition state.[8]
trans-Cyclooctenes (TCOs)
trans-Cyclooctene (TCO) is the smallest stable trans-cycloalkene and a cornerstone of bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[23] Its stability is a delicate balance; it is stable enough to handle but possesses sufficient strain energy to react rapidly.
-
Conformationally Strained TCOs: The reactivity of the TCO core can be dramatically enhanced by introducing additional strain. By fusing a second ring to the TCO scaffold, chemists can lock the eight-membered ring into a higher-energy "half-chair" conformation, as seen in s-TCO (bicyclo[6.1.0]non-4-ene) and d-TCO (dioxolane-fused TCO).[24][25] This pre-distortion of the alkene toward the geometry of the transition state significantly lowers the activation energy of the cycloaddition.
-
Stability vs. Reactivity Trade-off: This increased reactivity comes at the cost of stability. For example, the highly reactive s-TCO can isomerize to its more stable cis-isomer, particularly in the presence of thiols, and has a limited half-life in vivo.[24] Dioxolane-fused derivatives (d-TCO) offer a compromise, displaying enhanced stability and aqueous solubility while maintaining reaction rates that are orders of magnitude faster than the parent TCO.[26][27]
Norbornenes
Norbornene is a bridged bicyclic alkene whose strained nature arises from the geometric constraints imposed by the methylene bridge.[16][28] While its strain energy is less than that of TCOs or cyclopropenes, it is a versatile and widely used reactant in bioorthogonal chemistry and polymer science (e.g., in Ring-Opening Metathesis Polymerization, ROMP).[28][29]
-
Reactivity Profile: Norbornene's reactivity in iEDDA reactions with tetrazines is considerably lower than that of TCOs.[17] However, it participates readily in other transformations, such as the thiol-ene reaction, making it suitable for different applications like hydrogel formation.[16][30] Its reactivity can be tuned by substituents, which can influence the electronic properties of the double bond and introduce steric effects.[30][31]
-
Stability: Norbornene itself is a stable, crystalline solid, which makes it easy to handle and store. Its derivatives are generally robust and compatible with a wide range of chemical conditions.
Quantitative Comparison of Strained Alkene Reactivity
The second-order rate constant (k₂) is the gold standard for quantifying the speed of a bioorthogonal reaction. The table below summarizes representative k₂ values for the reactions of various strained alkenes with common cycloaddition partners, illustrating the vast differences in their reactivity.
| Strained Alkene | Reaction Partner | k₂ (M⁻¹s⁻¹) | Solvent/Conditions | Source(s) |
| Spiro[2.3]hex-1-ene (Sph) | Phenyl-tetrazole (photoclick) | ~34,000 | PBS | [8] |
| s-TCO (cyclopropane-fused) | 3,6-di-(2-pyridyl)-s-tetrazine | ~3,300,000 | H₂O, 25°C | [24][27] |
| d-TCO (dioxolane-fused) | 3,6-di-(2-pyridyl)-s-tetrazine | ~366,000 | H₂O, 25°C | [26][27] |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~800 - 2,000 | Methanol/Water | [17] |
| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~0.0085 | Methanol | [17] |
| 1-Methylcyclopropene deriv. | o-Quinone | ~1.95 | Not specified | [3][15] |
Note: Reaction rates are highly dependent on the specific derivatives of both the alkene and its reaction partner, as well as solvent and temperature. This table is for comparative purposes.
Experimental Protocols
Protocol: Determination of Second-Order Rate Constant (k₂) by Stopped-Flow UV-Vis Spectrophotometry
This protocol describes a common method for measuring the rapid kinetics of reactions like the TCO-tetrazine ligation, which involves a change in the visible spectrum.[23]
Objective: To determine the k₂ for the reaction between a strained alkene and a tetrazine.
Principle: The reaction is monitored by observing the disappearance of the characteristic absorbance of the tetrazine chromophore (typically ~520 nm) over time. By using a pseudo-first-order condition (e.g., a 10-fold excess of the alkene), the observed rate constant (k_obs) can be determined, from which k₂ is calculated.
Materials:
-
Stopped-flow UV-Vis spectrophotometer
-
Stock solution of tetrazine derivative (e.g., 1 mM in DMSO)
-
Stock solution of strained alkene (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Caption: Workflow for determining reaction kinetics via stopped-flow spectrophotometry.
Methodology:
-
Reagent Preparation: Prepare a series of alkene solutions at different concentrations (e.g., 50, 75, 100, 125, 150 µM) in the reaction buffer. Prepare a tetrazine solution at a constant concentration (e.g., 5 µM). All final concentrations will be halved upon mixing.
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λ_max of the tetrazine. Equilibrate the sample cell to the desired temperature (e.g., 25°C).
-
Data Acquisition: a. Load one syringe of the stopped-flow instrument with the alkene solution and the other with the tetrazine solution. b. Initiate the run. The instrument will rapidly inject and mix the two solutions, and immediately begin recording the absorbance decay. c. Continue recording until the reaction is complete (i.e., the absorbance plateaus at a minimum).
-
Data Analysis: a. For each alkene concentration, fit the absorbance vs. time curve to a single exponential decay function (A(t) = A₀e^(-k_obs*t) + C) to extract the pseudo-first-order rate constant, k_obs. b. Plot the calculated k_obs values against the corresponding concentrations of the alkene. c. Perform a linear regression on this plot. The slope of the resulting line is the second-order rate constant, k₂.
Self-Validation: The linearity of the plot of k_obs versus alkene concentration validates the second-order nature of the reaction. The y-intercept should be close to zero. Running replicates at each concentration ensures the precision of the measurement.
Conclusion and Future Outlook
The field of bioorthogonal chemistry continues to be driven by the innovative design of new reactive partners. Strained alkenes, from the workhorse TCO to the hyper-reactive Spiro[2.3]hex-1-ene, offer a diverse toolkit for researchers. The choice of alkene represents a critical experimental decision, balancing the need for rapid kinetics against the demands of stability in complex biological media. While s-TCO derivatives currently hold the record for the fastest bioorthogonal reactions, the unique combination of extreme reactivity and compact size offered by spirocyclic systems like Sph opens new avenues for applications where speed and minimal steric footprint are essential. Future developments will likely focus on creating next-generation alkenes with even greater control over this stability-reactivity paradigm, further expanding the capabilities of chemists to probe and manipulate living systems with molecular precision.
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Title: Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Source: RSC Publishing URL:
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Title: The Versatility of Diazirines: Properties, Synthetic and Modern Applications Source: PMC - NIH URL: [Link]
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Title: Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation Source: PMC - NIH URL: [Link]
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Title: Thermochemistry of strained cycloalkenes: experimental and computational studies Source: The Journal of Physical Chemistry - ACS Publications URL: [Link]
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Title: Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation Source: ResearchGate URL: [Link]
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Title: Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry Source: PMC - NIH URL: [Link]
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Title: Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation Source: Chemical Science (RSC Publishing) URL: [Link]
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Title: Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Reaction Mechanism, Norbornene and Ligand Effects, and Origins of meta -Selectivity of Pd/Norbornene-Catalyzed C–H Activation Source: ResearchGate URL: [Link]
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A Comparative Guide to the Computational Analysis of Strain Energy in 1,2-Diazaspiro[2.3]hex-1-ene
Abstract
Highly strained heterocycles are foundational scaffolds in modern drug discovery and bioorthogonal chemistry, where their inherent ring strain can be harnessed to drive specific and rapid chemical transformations. 1,2-Diazaspiro[2.3]hex-1-ene, a unique bicyclic system featuring a cyclopropene-like diazene ring fused to a cyclobutane ring via a spirocenter, represents a fascinating, yet underexplored, molecular architecture. Its potential reactivity is intrinsically linked to its strain energy—a thermodynamic property that is challenging to determine experimentally. This guide presents a robust computational protocol for accurately calculating the strain energy of 1,2-Diazaspiro[2.3]hex-1-ene. We detail a step-by-step methodology centered on homodesmotic reactions, discuss the rationale for selecting appropriate levels of theory, and provide a framework for comparing its predicted strain energy against relevant carbocyclic and heterocyclic analogues. This document is intended to equip researchers, computational chemists, and drug development professionals with the tools to predict and understand the energetic landscape of this and similar strained systems.
The Significance of Strain Energy in Molecular Design
Strain energy is the excess internal energy a molecule possesses due to its geometry deviating from an idealized, strain-free reference state.[1] This energy, arising from angle strain (deviations from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across a ring), is not a physical observable but a powerful conceptual tool.[1] In drug discovery, a ligand's conformational strain energy upon binding to a protein is a critical factor; high strain can impose a significant energetic penalty, negating favorable binding interactions. Conversely, in chemical synthesis and probe development, the release of ring strain provides a potent thermodynamic driving force for reactions, enabling transformations under mild, biocompatible conditions.[2]
The title compound, 1,2-Diazaspiro[2.3]hex-1-ene, combines several features that suggest a high degree of strain:
-
A three-membered ring containing an sp²-hybridized N=N double bond, analogous to the highly strained cyclopropene.
-
A four-membered cyclobutane ring.
-
A spirocyclic carbon atom, which introduces additional geometric constraints.
Accurately quantifying the strain energy of this molecule is therefore essential for predicting its stability, reactivity, and potential utility as a building block in medicinal chemistry.[3]
A Validated Protocol for Strain Energy Calculation
Due to the difficulty in obtaining experimental heats of formation for complex molecules, computational methods have become the primary means of assessing strain energy. The most reliable approach involves the use of hypothetical, balanced chemical reactions where the strain in the target molecule is released into well-characterized, strain-free products.
The Homodesmotic Reaction: A Superior Approach
While simple isodesmic reactions (which conserve the number of bonds of each formal type) are useful, homodesmotic reactions offer a higher level of accuracy.[2] These reactions not only conserve bond types but also maintain the hybridization states of the atoms and the counts of hydrogen atoms on each carbon.[2] This ensures that subtle electronic effects are cancelled out on both sides of the equation, thereby isolating the strain energy more effectively.
For 1,2-Diazaspiro[2.3]hex-1-ene, we propose the following homodesmotic reaction:
This reaction is constructed to break open the strained spirocyclic system into acyclic molecules that preserve the key structural motifs:
-
The N=N double bond is conserved in trans-diazene (H-N=N-H).
-
The spiro-quaternary carbon is represented in isobutane.
-
The cyclobutane CH₂ groups are represented in propane and ethane.
-
The number of C-C, C-H, C-N, N=N, and N-H bonds are balanced, as are the hybridization states of all atoms.
The strain energy (SE) is then calculated as the enthalpy change (ΔH) of this reaction:
SE = ΔHreaction = [ΣHproducts] - [ΣHreactants]
Selecting the Appropriate Level of Theory
The accuracy of the calculated strain energy is highly dependent on the chosen computational method.
-
Workhorse Method (Good): B3LYP/6-31G(d) : The B3LYP functional combined with the 6-31G(d) (or 6-31G*) basis set is a widely used and computationally efficient method.[4][5] It provides a reasonable first approximation for geometries and energies. However, standard B3LYP is known to poorly account for non-covalent dispersion interactions, which can be a source of error.[6][7]
-
Recommended Method (Better): B3LYP-D3/def2-TZVP : For higher accuracy, we recommend using the B3LYP functional augmented with Grimme's D3 dispersion correction.[6] Paired with a triple-zeta basis set like def2-TZVP, this level of theory offers a much-improved description of thermochemistry at a manageable computational cost, making it an excellent choice for reliable strain energy calculations.
-
Gold Standard (Benchmark): G3 or G4 Composite Methods : High-accuracy composite methods like Gaussian-3 (G3) or Gaussian-4 (G4) theory are designed to approximate the accuracy of coupled-cluster calculations. While computationally expensive, they serve as an excellent benchmark for validating results obtained from DFT methods.
Step-by-Step Computational Workflow
The following protocol outlines the necessary steps using the recommended B3LYP-D3/def2-TZVP level of theory.
-
Structure Preparation : Build the 3D structures of all molecules in the homodesmotic reaction (1,2-diazaspiro[2.3]hex-1-ene, ethane, trans-diazene, propane, and isobutane).
-
Geometry Optimization : Perform a full geometry optimization for each molecule to find its lowest energy conformation.
-
Vibrational Frequency Analysis : Conduct a frequency calculation at the same level of theory for each optimized structure. This is a critical validation step to ensure that the structure is a true energy minimum (i.e., has zero imaginary frequencies). This step also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the enthalpy.
-
Enthalpy Calculation : Calculate the total enthalpy (H) at 298.15 K for each molecule by summing the electronic energy, ZPVE, and thermal corrections.
-
Final Calculation : Use the calculated enthalpies of the reactants and products to determine the overall reaction enthalpy (ΔHreaction), which corresponds to the strain energy of 1,2-diazaspiro[2.3]hex-1-ene.
Comparative Analysis: Placing Strain in Context
To interpret the calculated strain energy, it is essential to compare it with values for structurally related molecules. The strain inherent in 1,2-diazaspiro[2.3]hex-1-ene arises from the fusion of its cyclobutane and diazacyclopropene rings.
| Compound | Key Structural Features | Reported/Expected Strain Energy (kcal/mol) |
| Cyclopropane | Three-membered carbocycle | ~27.5[1] |
| Cyclobutane | Four-membered carbocycle | ~26.3[1] |
| Methylenecyclopropane | Exocyclic double bond on 3-membered ring | ~41.0 |
| Cyclopropene | Endocyclic double bond in 3-membered ring | ~54.1[8] |
| Spiropentane | Two fused cyclopropane rings | ~63-65[9] |
| 1,2-Diazaspiro[2.3]hex-1-ene | Fused diazacyclopropene and cyclobutane | To be calculated |
Expected Trends and Analysis:
-
Comparison to Spiropentane : Spiropentane's high strain energy of ~63-65 kcal/mol is greater than the sum of two cyclopropane rings, highlighting the extra strain imposed by the spirocenter.[9] We predict the strain energy of 1,2-diazaspiro[2.3]hex-1-ene will be substantial, likely in a similar range or higher. The presence of the N=N double bond within the three-membered ring is analogous to the C=C bond in cyclopropene, which has a very high strain energy of 54.1 kcal/mol.[8]
-
Influence of the Diazene Moiety : The replacement of a C=C bond with an N=N bond introduces changes in bond lengths, angles, and electronic properties. This will modulate the angle strain within the three-membered ring compared to a cyclopropene. The lone pairs on the nitrogen atoms will also influence the molecule's electronic structure and potential reactivity.
-
Contribution from the Cyclobutane Ring : The cyclobutane moiety contributes significantly to the overall strain, adding an expected ~26 kcal/mol. The fusion at the spirocenter likely exacerbates the puckering and torsional strain within this four-membered ring.
Implications for Reactivity and Drug Development
A high calculated strain energy for 1,2-diazaspiro[2.3]hex-1-ene would strongly suggest that it is a highly reactive molecule. This energy can be released in reactions that open one of the rings, making it a potentially valuable substrate for:
-
Bioorthogonal Chemistry : Similar to how spiro[2.3]hex-1-ene has been used in photoclick chemistry, the high strain could enable rapid and specific reactions with biological targets under physiological conditions.[10]
-
Synthesis of Novel Scaffolds : The release of strain can be a powerful driving force for constructing more complex molecular architectures that would be otherwise difficult to access.
-
Considerations for Stability : For drug development professionals, a high strain energy also serves as a warning of potential instability. The molecule may be susceptible to thermal or photochemical decomposition, or it may react with biological nucleophiles in an undesired manner. Understanding this energetic liability is crucial for assessing its viability as a stable pharmaceutical scaffold.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the computational analysis of the strain energy of 1,2-Diazaspiro[2.3]hex-1-ene. By employing homodesmotic reactions with a reliable level of theory, such as B3LYP-D3/def2-TZVP, researchers can obtain an accurate and insightful quantification of the molecule's inherent strain. Comparing this value to known strained systems like spiropentane and cyclopropene allows for a deeper understanding of its energetic properties. This predictive power is invaluable for guiding synthetic efforts and for assessing the potential of this and other novel strained heterocycles in the fields of chemical biology and medicinal chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid
Executive Summary: Beyond the Product
Researchers, scientists, and drug development professionals engaged in cutting-edge discovery understand that innovation and safety are inextricably linked. The compound 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid (CAS No. 1936311-44-2) is a valuable building block, notable for its unique spirocyclic architecture which imparts conformational rigidity—a desirable trait in modern drug design.[1][2] However, the very features that make this molecule synthetically attractive—a strained diazirine ring and a spirocyclic system—also classify it as a high-energy, reactive substance that demands rigorous and specialized disposal protocols.
This guide moves beyond a simple checklist. It is designed to provide a deep, mechanistic understanding of the hazards associated with this compound, thereby empowering laboratory personnel to manage its waste stream with the highest degree of safety and confidence. The core principle of this document is that proper disposal is not an afterthought but an integral part of the experimental workflow. Adherence to these procedures is mandatory for ensuring personnel safety, maintaining regulatory compliance, and protecting the integrity of your research environment.
Hazard Analysis: Deconstructing the Risk Profile
The disposal protocol for 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid is dictated by the inherent chemical liabilities of its structure. Understanding these hazards is the first step toward mitigating them. The primary risks stem from the diazo functional group and the high ring strain of the spiro[2.3]hexane system.
Caption: Inherent structural features and their resultant chemical hazards.
Energetic Profile and Explosive Potential
Diazo compounds are known for their potential to decompose exothermically, and sometimes explosively, upon exposure to heat, shock, friction, or certain chemicals.[3][4][5] This decomposition involves the liberation of nitrogen gas (N₂), a thermodynamically very stable molecule, which results in a significant release of energy.[3] The thermal stability of diazo compounds can vary, but decomposition can be initiated at temperatures as low as 75-100°C.[3] The strained cyclobutane and cyclopropane rings in the spiro[2.3]hexane moiety further contribute to the molecule's high internal energy, increasing its energetic potential.
Chemical Incompatibilities
Due to its reactive nature, this compound is incompatible with a range of common laboratory chemicals. Mixing with incompatible substances can trigger a violent reaction.
| Incompatible Class | Potential Outcome | Causality |
| Strong Acids | Violent reaction, heat and gas generation.[6] | Protonation of the diazo group can lead to rapid, uncontrolled decomposition. |
| Strong Oxidizing Agents | Fire, explosion.[5] | The nitrogen atoms in the diazo group are in a low oxidation state and can be rapidly oxidized. |
| Strong Reducing Agents | Violent reaction.[5] | Can react with the N=N double bond. |
| Heavy Metals | Formation of explosive heavy metal azides or other shock-sensitive salts.[5] | The diazo group can complex with metals, forming unstable compounds. |
| Heat and Friction | Explosive decomposition.[7][8] | Provides the activation energy needed to initiate the exothermic decomposition pathway. |
Core Directive: Given these significant and unpredictable hazards, on-site deactivation or neutralization of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid waste is strictly prohibited unless conducted by specialized personnel under a formally approved and validated protocol. The primary and mandatory disposal route is through your institution's Environmental Health & Safety (EHS) department for incineration by a licensed hazardous waste contractor.[7][8]
Standard Operating Procedure: Waste Segregation and Containment
This protocol provides a step-by-step methodology for the safe collection and storage of waste containing 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid pending EHS pickup.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: ANSI Z87.1-compliant safety glasses and a full-face shield.
-
Hand Protection: Nitrile gloves (double-gloving is recommended). Inspect gloves for integrity before use.[9]
-
Body Protection: A flame-retardant laboratory coat.
Waste Stream Management Workflow
All materials that have come into contact with 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid must be treated as hazardous waste. Use the following workflow to determine the correct containment procedure.
Caption: Decision workflow for proper waste segregation and disposal.
Waste Container Labeling
Accurate and complete labeling is a critical safety and regulatory requirement. Every waste container must have a securely affixed hazardous waste label that includes the following information:
-
Full Chemical Name: "1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid"
-
CAS Number: "1936311-44-2"
-
Hazard Statements: "Danger: Reactive and Potentially Explosive. Toxic. Irritant."
-
GHS Pictograms: Exploding Bomb, Skull and Crossbones, Exclamation Mark.
-
Principal Investigator and Lab Information: Your name, PI's name, department, and lab number.
Storage Pending Disposal
Store the properly labeled and sealed waste containers in a designated and secondary-contained satellite accumulation area.[10] This area must be:
-
Away from heat sources, direct sunlight, and sources of ignition.
-
Clearly segregated from incompatible materials, especially acids and oxidizing agents.[10]
-
In a location that minimizes the risk of being knocked over or disturbed.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
ALERT & EVACUATE: Alert all personnel in the immediate vicinity. If the spill is large or you feel it poses an immediate danger, evacuate the area and activate the fire alarm to initiate a full lab evacuation.
-
CONTACT EHS: Call your institution's EHS emergency number immediately. Provide them with the chemical name and the approximate quantity spilled.
-
CONTROL IGNITION SOURCES: If safe to do so, remove all sources of ignition from the area.
-
DO NOT ATTEMPT CLEANUP ALONE: Do not attempt to clean up a spill of this material, especially in its solid form, without specific training and equipment. Wait for the trained emergency response team from EHS. They will use appropriate methods, such as gently covering the spill with an inert absorbent material (like vermiculite) using non-sparking tools.[11]
Disposal Protocol Summary: Do's and Don'ts
| DO ✔ | DO NOT ✖ |
| Always wear appropriate PPE, including a face shield. | Never work alone when handling this compound. |
| Always treat all contaminated materials as hazardous waste. | Never dispose of this chemical down the drain or in the regular trash.[7] |
| Always segregate this waste from all other chemical waste streams. | Never mix this waste with acids, bases, or other incompatible chemicals.[12] |
| Always use designated, clearly labeled waste containers. | Never use metal spatulas or tools that could cause friction or sparks. |
| Always store waste in a cool, dry, designated area away from heat. | Never attempt to neutralize or deactivate the chemical yourself. |
| Always contact your EHS office for disposal procedures and pickup. | Never allow a waste container to be left open or unlabeled. |
References
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Azo Compounds, Diazo Compounds and Hydrazines Waste Compatibility. Retrieved from [Link]
-
Le-Huu, P., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2696-2704. Retrieved from [Link]
-
Organic Syntheses. (1986). Phenyldiazomethane. Coll. Vol. 7, p. 438; Vol. 64, p. 207. Retrieved from [Link]
-
PubChemLite. (n.d.). 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid. Retrieved from [Link]
-
Caron, S., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(1), 1-5. Retrieved from [Link]
-
Kuenstner, E. J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. Retrieved from [Link]
-
Geri, J. B., & Rovis, T. (2016). More than ring-strain: revisiting the definition of enthalpy in ring-opening polymerization. Faraday Discussions, 195, 53-64. Retrieved from [Link]
Sources
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- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. ethz.ch [ethz.ch]
- 6. calpaclab.com [calpaclab.com]
- 7. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
